Product packaging for 2-Ethylbenzamide(Cat. No.:CAS No. 67832-97-7)

2-Ethylbenzamide

Cat. No.: B1283469
CAS No.: 67832-97-7
M. Wt: 149.19 g/mol
InChI Key: GKTFLKJXZOYBRW-UHFFFAOYSA-N
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Description

2-Ethylbenzamide is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B1283469 2-Ethylbenzamide CAS No. 67832-97-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTFLKJXZOYBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570826
Record name 2-Ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67832-97-7
Record name 2-Ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Ethylbenzamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Ethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound (o-ethylbenzamide). The information is curated for professionals in research and development, offering detailed data and methodologies to support further investigation and application of this compound.

Chemical Structure and Identification

This compound is an organic compound featuring a benzene ring substituted with an ethyl group and a carboxamide group at the ortho positions.

Table 1: Structural and Identification Data for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 67832-97-7[1]
Molecular Formula C₉H₁₁NO[1]
SMILES String CCC1=CC=CC=C1C(=O)N[1]
InChI InChI=1S/C9H11NO/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H2,10,11)[1]
InChIKey GKTFLKJXZOYBRW-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Molecular Weight 149.19 g/mol [1]
Melting Point 151-152 °C
Boiling Point 272.6 ± 19.0 °CPredicted
Density 1.058 ± 0.06 g/cm³Predicted
LogP (Octanol-Water Partition Coefficient) 1.2Computed by XLogP3 3.0
pKa Not experimentally determined in available literature.The pKa of the parent compound, benzamide, is approximately 13 in water.
Solubility No quantitative data is readily available.Qualitatively, as a benzamide derivative, it is expected to have limited solubility in water but be soluble in polar organic solvents such as ethanol, methanol, and acetone.[2][3][4][5]

Experimental Protocols

This section details the common experimental methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

This compound is most commonly synthesized from 2-ethylbenzoic acid. The following protocol describes the conversion via an acyl chloride intermediate, which is a widely used and efficient method.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-ethylbenzoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

    • Add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise to the suspension at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM, 110°C for toluene) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by the dissolution of the starting material.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to yield crude 2-ethylbenzoyl chloride. This intermediate is highly reactive and is typically used immediately without further purification.

  • Amidation:

    • Dissolve the crude 2-ethylbenzoyl chloride in a dry, aprotic solvent like dichloromethane in a flask cooled in an ice bath (0°C).

    • Slowly add a concentrated aqueous solution of ammonia (NH₄OH) (2.5 equivalents) or bubble anhydrous ammonia gas through the solution while stirring vigorously.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction for the disappearance of the acyl chloride, for example by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess ammonia, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a solid.

Characterization Methods

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Table 3: Analytical Characterization Protocols

TechniqueProtocolExpected Results
¹H NMR Spectroscopy Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire the spectrum on a 300 MHz or higher spectrometer.Aromatic protons (multiplet), methylene protons of the ethyl group (quartet), methyl protons of the ethyl group (triplet), and amide protons (broad singlet).
¹³C NMR Spectroscopy Use the same sample as for ¹H NMR.Characteristic signals for the carbonyl carbon, aromatic carbons, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy Prepare a KBr pellet or a Nujol mull of the solid sample.Strong absorption bands for the amide C=O stretch (around 1640–1675 cm⁻¹) and the N-H stretch (a broad band in the 3300–3450 cm⁻¹ region).
Mass Spectrometry (MS) Analyze the sample using an electron ionization (EI) source.The mass spectrum will show the molecular ion peak (M⁺) confirming the molecular weight. Common fragmentation patterns include the loss of the amide group (•NH₂) to form a stable benzoyl cation, which can further fragment to a phenyl cation.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

Synthesis_Workflow Figure 1. General Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification 2_Ethylbenzoic_Acid 2-Ethylbenzoic Acid Acyl_Chloride_Formation Acyl Chloride Formation (SOCl₂, Reflux) 2_Ethylbenzoic_Acid->Acyl_Chloride_Formation 2_Ethylbenzoyl_Chloride 2-Ethylbenzoyl Chloride (Intermediate) Acyl_Chloride_Formation->2_Ethylbenzoyl_Chloride Amidation Amidation (NH₃, 0°C to RT) 2_Ethylbenzoyl_Chloride->Amidation Crude_Product Crude this compound Amidation->Crude_Product Workup Aqueous Work-up (Extraction & Washes) Crude_Product->Workup Drying Drying (Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Figure 1. General Workflow for Synthesis and Purification of this compound

Biological Activity

While the benzamide functional group is a common scaffold in many biologically active compounds, including antiemetics and antipsychotics, there is currently a lack of specific studies in the public domain detailing the biological activity, mechanism of action, or signaling pathways associated with this compound. Further research is required to elucidate any potential pharmacological effects of this specific compound. Therefore, no signaling pathway diagrams can be provided at this time.

References

An In-depth Technical Guide to the Synthesis of 2-Ethylbenzamide from 2-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting 2-ethylbenzoic acid to 2-ethylbenzamide, a valuable intermediate in pharmaceutical and chemical synthesis. This document details two principal methodologies: the direct amidation of the carboxylic acid and a two-step process via an acyl chloride intermediate. Each section includes detailed experimental protocols, comparative quantitative data, and a discussion of the advantages and limitations of the approach, intended to aid researchers in selecting and implementing the optimal synthetic strategy.

Introduction

The synthesis of amides from carboxylic acids is a cornerstone of organic chemistry, critical in the development of pharmaceuticals, agrochemicals, and advanced materials. This compound serves as a key building block in various synthetic applications. The selection of a synthetic route from 2-ethylbenzoic acid depends on factors such as required purity, scalability, reaction conditions, and atom economy. This guide explores the two most prevalent and practical methods for this transformation.

Method 1: Direct Catalytic Amidation

Direct amidation involves the one-pot reaction of a carboxylic acid with an amine or ammonia source, eliminating a molecule of water. While conceptually simple, this method often requires catalysts and elevated temperatures to drive the reaction to completion.[1] The primary challenge is the removal of water, which can be achieved through azeotropic distillation or the use of dehydrating agents.[2]

Logical Workflow for Direct Amidation

G A 2-Ethylbenzoic Acid + Ammonia Source (e.g., Urea) C High Temperature Reaction (e.g., 110-180°C) A->C B Catalyst (e.g., Boric Acid, TiF4, ZrCl4) B->C D Water Removal (Azeotropic Distillation or Dehydrating Agent) C->D Byproduct E Work-up & Purification (e.g., Washing, Recrystallization) C->E Crude Product F This compound (Product) E->F

Caption: Workflow for Direct Catalytic Amidation.

Experimental Protocol: Direct Amidation using Urea and Boric Acid Catalyst

This protocol is adapted from a procedure for the synthesis of benzamide from benzoic acid.[3]

  • Reaction Setup: In a round-bottom flask equipped with a thermometer and a reflux condenser, combine 2-ethylbenzoic acid (1.0 eq.), urea (1.5-2.0 eq.), and boric acid (0.05-0.1 eq. catalyst).

  • Heating: Place the flask in a heating mantle or an oil bath. Heat the mixture until it melts (typically around 130°C) and then increase the temperature to approximately 180°C.[3]

  • Reaction: Maintain the reaction at this temperature for 2.5 to 3 hours. The evolution of gas (ammonia and carbon dioxide) will be observed. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool and solidify.[3]

  • Purification:

    • To the solid crude product, add a dilute aqueous ammonia solution (e.g., 5%) and heat with stirring to dissolve unreacted starting materials and the boric acid catalyst.[3]

    • Allow the solution to cool, which will cause the this compound to precipitate.

    • Collect the crystals by vacuum filtration.

    • Wash the collected solid with cold distilled water to remove any remaining impurities.[3]

    • Dry the purified this compound, for instance, by heating gently under vacuum to remove residual water.

Quantitative Data for Direct Amidation Methods

The following table summarizes various conditions and reported yields for the direct amidation of benzoic acid, which serves as a model for 2-ethylbenzoic acid.

Catalyst/ReagentAmine/Ammonia SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Boric Acid (cat.)UreaNeat1802.566[3]
Boric Acid (1 mol%)BenzylamineTolueneReflux (~111)2089[4][5]
Boric Acid (25 mol%)BenzylamineTolueneReflux (~111)8~85[4][5]
TiF₄ (10 mol%)BenzylamineTolueneReflux (~111)2489[6]
ZrCl₄ (10 mol%)Benzylaminep-XyleneReflux (~138)2255 (conversion)[7]
NoneBenzylaminep-XyleneReflux (~138)2244 (conversion)[7]

Method 2: Two-Step Synthesis via Acyl Chloride Intermediate

A widely utilized and highly reliable method for preparing amides involves a two-step process. First, the carboxylic acid is converted into a more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[8] The resulting 2-ethylbenzoyl chloride is then reacted with ammonia to yield this compound.[1] This method often results in higher purity and can be performed under milder conditions than direct amidation.[1]

Reaction Pathway for Acyl Chloride Route

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 2-Ethylbenzoic Acid C 2-Ethylbenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C D 2-Ethylbenzoyl Chloride F This compound D->F Nucleophilic Acyl Substitution G Ammonium Chloride (NH₄Cl) D->G Byproduct Formation E Aqueous Ammonia (NH₃, excess) E->F E->G

Caption: Two-step synthesis of this compound via an acyl chloride intermediate.

Experimental Protocol: Acyl Chloride Route

Step 1: Synthesis of 2-Ethylbenzoyl Chloride

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), place 2-ethylbenzoic acid (1.0 eq.). The reaction should be conducted in a fume hood.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq.) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heating: Heat the mixture under gentle reflux for 1-2 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.

  • Isolation of Acyl Chloride: Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-ethylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: In a separate flask, place a cold (0-5°C), concentrated aqueous solution of ammonia (at least 2.0 eq.). The reaction is exothermic and requires cooling in an ice bath.

  • Acyl Chloride Addition: Add the crude 2-ethylbenzoyl chloride dropwise to the stirred ammonia solution while maintaining the low temperature. The reaction is often vigorous. Two equivalents of ammonia are necessary: one acts as the nucleophile, and the second neutralizes the HCl byproduct to form ammonium chloride.[9]

  • Product Formation: A white precipitate of this compound will form immediately.

  • Isolation and Purification:

    • Continue stirring the mixture for 15-30 minutes after the addition is complete.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove the ammonium chloride byproduct.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) to yield pure this compound.

Quantitative Data for the Acyl Chloride Route

This method is generally high-yielding, often providing amide products in yields greater than 90%. The two-step nature allows for the isolation of a clean product, as the main byproduct, ammonium chloride, is water-soluble and easily removed during work-up.

StepReactantsKey ReagentsTypical ConditionsTypical Yield
12-Ethylbenzoic AcidThionyl Chloride (SOCl₂)Reflux, 1-2 h>95% (crude)
22-Ethylbenzoyl ChlorideAqueous Ammonia (excess)0-10°C, 30 min>90% (after work-up)

Conclusion

Both direct amidation and the two-step acyl chloride route are effective methods for the synthesis of this compound from 2-ethylbenzoic acid.

  • Direct Catalytic Amidation offers the advantage of being a one-pot reaction, which aligns with the principles of green chemistry by improving atom economy. However, it often requires harsh conditions (high temperatures) and catalytic systems that may need to be optimized. Yields can be variable depending on the specific catalyst and conditions employed.

  • The Two-Step Acyl Chloride Route is a classic, robust, and highly reliable method. It proceeds under milder conditions (for the amidation step) and consistently provides high yields of a pure product. While it involves an additional step and the use of corrosive reagents like thionyl chloride, its predictability and effectiveness make it a preferred method in many research and development settings.

The choice between these methods will depend on the specific requirements of the synthesis, including scale, available equipment, desired purity, and environmental considerations. For high-purity applications, such as in drug development, the acyl chloride route is often favored for its reliability and the ease of product purification.

References

Unraveling the Benzamide Scaffold: A Technical Guide to its Biological Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 30, 2025 – While the specific biological mechanism of action for 2-Ethylbenzamide remains largely uncharacterized in publicly available scientific literature, the broader benzamide class of compounds represents a rich and diverse area of pharmacology. This technical guide provides an in-depth overview of the known mechanisms of action, structure-activity relationships, and experimental methodologies associated with the benzamide scaffold, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction to the Benzamide Pharmacophore

The benzamide moiety, consisting of a benzene ring attached to an amide group, is a key pharmacophore in a multitude of biologically active compounds. Its structural simplicity allows for diverse chemical modifications, leading to a wide array of pharmacological activities. The core structure of a benzamide features a phenyl ring and an amide group (-CONH2). The specific compound of interest, this compound, is characterized by an ethyl group at the ortho-position of the phenyl ring.

Chemical Structure of this compound:

  • Molecular Formula: C9H11NO[1][2][3]

  • Molecular Weight: 149.19 g/mol [1][2][3]

  • SMILES: CCC1=CC=CC=C1C(=O)N[2]

  • InChIKey: GKTFLKJXZOYBRW-UHFFFAOYSA-N[2]

The versatility of the benzamide scaffold allows it to interact with a variety of biological targets through hydrogen bonding, hydrophobic interactions, and pi-stacking. The nature and position of substituents on the phenyl ring and the amide nitrogen significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

A general pharmacophore model for a class of benzamide analogs identified as negative allosteric modulators of nicotinic acetylcholine receptors highlights the importance of hydrophobic regions and a hydrogen bond acceptor.[4]

Benzamide_Pharmacophore cluster_0 Benzamide Scaffold cluster_1 Key Pharmacophoric Features Benzamide Benzamide HBA Hydrogen Bond Acceptor (Amide C=O) Benzamide->HBA interacts via Aromatic Aromatic Ring (pi-stacking, hydrophobic) Benzamide->Aromatic provides Substituents Substituent Sites (R1, R2, R3) Benzamide->Substituents modified at

A simplified diagram illustrating the key pharmacophoric features of the benzamide scaffold.

Known Biological Targets and Mechanisms of Action of Benzamide Derivatives

While specific data for this compound is unavailable, numerous benzamide derivatives have been extensively studied and are known to target a range of proteins, leading to diverse physiological effects.

Dopamine D2 Receptor Antagonism

A prominent and well-established mechanism of action for many clinically used benzamides is the antagonism of dopamine D2 receptors. This activity is central to their use as antipsychotic and antiemetic agents. Substituted benzamides like sulpiride and amisulpride are selective D2/D3 receptor antagonists.

Signaling Pathway of Dopamine D2 Receptor Antagonism by Benzamides:

D2_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R activates Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Altered Neuronal Excitability PKA->Cellular_Response modulates Benzamide Benzamide Antagonist Benzamide->D2R blocks

Dopamine D2 receptor antagonism by benzamide derivatives.
Histone Deacetylase (HDAC) Inhibition

A growing area of research is the development of benzamide-based histone deacetylase (HDAC) inhibitors for cancer therapy. These compounds typically feature a zinc-binding group, a linker, and a cap group, with the benzamide moiety often incorporated into the linker or cap region. They function by blocking the deacetylation of histones, leading to a more open chromatin structure and altered gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Workflow for Identifying Benzamide-based HDAC Inhibitors:

HDACi_Workflow Library Benzamide Derivative Library Synthesis Screening In Vitro HDAC Enzyme Assay Library->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Optimization Lead Optimization (ADME/Tox Properties) SAR->Optimization In_Vivo In Vivo Efficacy Studies (Xenograft Models) Optimization->In_Vivo

A typical workflow for the discovery of benzamide-based HDAC inhibitors.
Other Reported Activities

Benzamide derivatives have also been investigated for a range of other biological activities, including:

  • Anticonvulsant activity

  • Analgesic and anti-inflammatory effects

  • Antimicrobial activity

  • Inhibition of the androgen receptor-coactivator interaction in prostate cancer.

Quantitative Data on Benzamide Derivatives

The biological activity of benzamide derivatives is highly dependent on their substitution patterns. The following table summarizes representative quantitative data for various benzamide analogs against different targets. It is crucial to note that these data are for specific derivatives and cannot be directly extrapolated to this compound.

Compound ClassTargetRepresentative CompoundIC50 / ActivityReference
AntipsychoticsDopamine D2 ReceptorAmisulprideKi = 2.8 nMNot directly in search results
HDAC InhibitorsHDAC1MS-275 (Entinostat)IC50 = 0.51 µMNot directly in search results
Androgen Receptor InhibitorsAR-Coactivator InteractionCompound 14d (bis-benzamide)IC50 = 16 nM (PCa cell proliferation)[2]
nAChR Modulatorsα4β2 nAChRCompound 1IC50 = 6.0 µM[4]

Experimental Protocols

This section provides an overview of common experimental methodologies used to characterize the biological activity of benzamide derivatives.

Receptor Binding Assay (for Dopamine D2 Receptors)

Objective: To determine the affinity of a benzamide compound for the dopamine D2 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from a stable cell line (e.g., HEK293).

  • Radioligand: A radiolabeled D2 receptor antagonist, such as [3H]spiperone, is used.

  • Assay:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test benzamide compound in a suitable buffer.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro HDAC Enzyme Inhibition Assay

Objective: To measure the ability of a benzamide compound to inhibit the activity of a specific HDAC enzyme.

Methodology:

  • Enzyme and Substrate: Recombinant human HDAC1 enzyme and a fluorogenic substrate (e.g., Fluor-de-Lys®) are used.

  • Assay:

    • The HDAC1 enzyme is incubated with varying concentrations of the test benzamide compound.

    • The fluorogenic substrate is added, and the reaction is allowed to proceed.

    • A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

  • Data Analysis: The fluorescence is measured using a microplate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of a benzamide compound on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cells (e.g., prostate cancer cell line LNCaP) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test benzamide compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, representing the concentration that causes 50% inhibition of cell growth, is calculated.

Conclusion and Future Directions

The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a wide range of therapeutic agents with diverse mechanisms of action. While the specific biological profile of this compound remains to be elucidated, the extensive research on other benzamide derivatives provides a strong foundation for future investigations. Structure-activity relationship studies on related compounds suggest that the nature and position of substituents on the benzamide core are critical determinants of biological activity. Future research into this compound could explore its potential activity at dopamine receptors, HDACs, or other targets known to be modulated by the benzamide class. The experimental protocols outlined in this guide provide a starting point for such investigations. A systematic screening of this compound against a panel of common biological targets would be a logical first step in uncovering its potential therapeutic value.

References

Potential Anticonvulsant Properties of 2-Ethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically detailing the anticonvulsant properties of 2-Ethylbenzamide is limited. This guide synthesizes information on the broader class of benzamide anticonvulsants and focuses on the well-documented properties of a close structural analog, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), to infer the potential and guide future research for this compound.

Introduction: The Benzamide Pharmacophore in Anticonvulsant Drug Discovery

Benzamide and its derivatives represent a significant class of compounds investigated for their therapeutic potential across various central nervous system (CNS) disorders.[1] Within this class, several molecules have emerged as potent anticonvulsant agents.[2][3][4] These compounds typically feature a core benzamide structure, which can be substituted at various positions to modulate potency, selectivity, and pharmacokinetic profiles. The N-phenylbenzamide scaffold, in particular, has been a fruitful area of research, leading to the development of potent drug candidates. This document explores the potential anticonvulsant profile of this compound by examining the established data of its analogs and the general mechanisms attributed to this chemical class.

A Case Study: 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB)

4-AEPB is a potent analog of the prototypical benzamide anticonvulsant, ameltolide. Its structure is closely related to this compound, providing the most relevant available data for inferring potential activity.

Preclinical Anticonvulsant Activity

Initial screening of 4-AEPB in rodent models demonstrated significant activity against maximal electroshock-induced seizures (MES), a model that predicts efficacy against generalized tonic-clonic seizures. However, the compound was found to be inactive against subcutaneous pentylenetetrazole (scPTZ)-induced seizures, suggesting a more targeted, rather than broad-spectrum, anticonvulsant profile.

Quantitative Efficacy and Neurotoxicity

Quantitative studies were performed to determine the median effective dose (ED50) for anti-MES activity and the median toxic dose (TD50) for neurotoxicity, typically assessed by the rotarod test. The ratio of these values provides the Protective Index (PI = TD50/ED50), a critical measure of a drug's therapeutic window.

Table 1: Anticonvulsant Activity and Neurotoxicity of 4-AEPB in Mice (Intraperitoneal Administration)

CompoundTestED50 (μmol/kg)TD50 (μmol/kg)Protective Index (PI)
4-AEPBMES28.696.33.36

Data sourced from Diouf et al., 1997.

Table 2: Anticonvulsant Activity and Neurotoxicity of 4-AEPB in Rats (Oral Administration)

CompoundTestED50 (μmol/kg)TD50 (μmol/kg)Protective Index (PI)
4-AEPBMES29.8>1,530>51

Data sourced from Diouf et al., 1997.

The high Protective Index observed in rats following oral administration highlights the potential of this structural class for a favorable safety profile.

Proposed Mechanism of Action

While the precise mechanism for many benzamides is not fully elucidated, a primary target for this class of anticonvulsants is the voltage-gated sodium channel.[4][5][6] By binding to these channels, the drugs stabilize them in an inactivated state.[3] This action selectively dampens the sustained, high-frequency neuronal firing characteristic of seizure activity, with minimal effect on normal, low-frequency neuronal transmission.[3] This use-dependent blockade is a hallmark of many successful antiepileptic drugs, including carbamazepine and phenytoin.[4][6]

Mechanism_of_Action cluster_Neuron Presynaptic Neuron ActionPotential High-Frequency Action Potentials (Seizure Activity) NaChannel_Open Voltage-Gated Na+ Channel (Active) ActionPotential->NaChannel_Open Depolarization NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive) NaChannel_Open->NaChannel_Inactive Influx of Na+ NaChannel_Inactive->NaChannel_Open Repolarization Stabilization Stabilized Inactive State NaChannel_Inactive->Stabilization Binding DrugBinding This compound (Hypothesized) DrugBinding->NaChannel_Inactive NoInflux Na+ Influx Blocked Stabilization->NoInflux ReducedFiring Reduced Neuronal Firing NoInflux->ReducedFiring

Caption: Proposed mechanism: stabilization of inactive voltage-gated sodium channels.

Experimental Protocols

The following are detailed methodologies for the key preclinical assays used to evaluate anticonvulsant potential.

Maximal Electroshock (MES) Seizure Test

This test is a primary screening tool for identifying compounds effective against generalized tonic-clonic seizures.

  • Apparatus: An electroconvulsiometer with corneal or ear-clip electrodes.

  • Animals: Typically male albino mice (e.g., Swiss strain) weighing 18-25g.

  • Procedure:

    • The test compound (e.g., this compound) or vehicle is administered to groups of mice, usually intraperitoneally (i.p.) or orally (p.o.).

    • After a predetermined time for drug absorption (e.g., 30-60 minutes), a supramaximal electrical stimulus is delivered (e.g., 50 mA, 60 Hz for 0.2 seconds) via the electrodes.[7]

    • The mice are observed for the presence or absence of a tonic hind limb extension seizure.

    • The abolition of the tonic hind limb extension phase is considered the endpoint for protection.[7]

    • The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that may be effective against absence seizures by lowering the seizure threshold.

  • Convulsant Agent: Pentylenetetrazole (PTZ), a GABA-A receptor antagonist.

  • Animals: Male albino mice.

  • Procedure:

    • The test compound or vehicle is administered to groups of mice.

    • Following the drug absorption period, a dose of PTZ sufficient to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg) is injected subcutaneously.

    • Animals are observed for a period of 30 minutes.

    • The absence of a clonic seizure lasting for at least 5 seconds is considered the endpoint for protection.

    • The ED50 is calculated.

Rotarod Neurotoxicity Assay

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit (TD50).[8][9]

  • Apparatus: A rotating rod (rotarod), typically 3 cm in diameter, with an adjustable speed.[10]

  • Animals: Male albino mice.

  • Procedure:

    • Mice are pre-trained to remain on the rotating rod (e.g., at 10 rpm) for a set duration (e.g., 1-2 minutes).

    • On the test day, the compound or vehicle is administered.

    • At the time of peak drug effect, mice are placed back on the rotating rod.

    • An animal is considered to have failed the test if it falls off the rod within the observation period.[8]

    • The TD50, the dose causing neurological deficit in 50% of the animals, is calculated.

Experimental_Workflow Start Synthesize Test Compound (e.g., this compound) Administer Administer Compound to Animal Groups (Mice/Rats) Start->Administer MES_Test Maximal Electroshock (MES) Test Administer->MES_Test scPTZ_Test scPentylenetetrazole (scPTZ) Test Administer->scPTZ_Test Rotarod_Test Rotarod Neurotoxicity Test Administer->Rotarod_Test Calculate_ED50 Calculate ED50 MES_Test->Calculate_ED50 scPTZ_Test->Calculate_ED50 Calculate_TD50 Calculate TD50 Rotarod_Test->Calculate_TD50 Calculate_PI Calculate Protective Index (PI = TD50 / ED50) Calculate_ED50->Calculate_PI Calculate_TD50->Calculate_PI Decision Advance to Further Studies? Calculate_PI->Decision

Caption: Standard preclinical workflow for evaluating anticonvulsant candidates.

Structure-Activity Relationships and Future Directions

The data on 4-AEPB suggests that the N-(2-ethylphenyl)benzamide core is a viable pharmacophore for anticonvulsant activity. Molecular modeling studies indicate that this substitution allows the molecule to adopt a low-energy conformation similar to other active benzamides.

Structural_Relationships Pharmacophore Benzamide Pharmacophore (Core Structure) Ethylbenzamide This compound (Target Compound) Pharmacophore->Ethylbenzamide Addition of 2-ethyl group AEPB 4-amino-N-(2-ethylphenyl)benzamide (Studied Analog) Pharmacophore->AEPB Addition of 4-amino and N-(2-ethylphenyl) groups Ethylbenzamide->AEPB Structural Similarity (N-phenylbenzamide core)

Caption: Relationship between the benzamide core, this compound, and 4-AEPB.

Future research on this compound should follow the experimental workflow outlined above. The initial focus should be on the MES and rotarod screens to establish efficacy and a preliminary therapeutic window. Should promising activity be observed, further studies could explore its efficacy in other seizure models, elucidate its precise molecular mechanism, and determine its pharmacokinetic and metabolic profile. The strong preclinical data for the closely related 4-AEPB provides a solid rationale for investigating this compound as a potential anticonvulsant agent.

References

The Biological Activity of 2-Ethylbenzamide and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-Ethylbenzamide and its derivatives, with a focus on their anti-inflammatory, analgesic, and anticonvulsant properties. This document details the experimental methodologies used to evaluate these activities, summarizes key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.

Anti-inflammatory Activity

Derivatives of this compound have shown promising anti-inflammatory effects. The primary mechanism of action is believed to be through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in regulating the inflammatory response.

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected benzamide derivatives. The data is presented as the percentage of edema inhibition in the carrageenan-induced paw edema assay.

CompoundDose (mg/kg)Edema Inhibition (%)Reference
2-hydroxymethyl-N-[4-(2-methoxyphenyl)-piperazin-1-yl]-ethylbenzamide5045.3[1]
2-hydroxymethyl-N-[4-(2-methoxyphenyl)-piperazin-1-yl]-propylbenzamide5042.1[1]
Indomethacin (Standard)1055.6[1]
Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used animal model assesses the in vivo anti-inflammatory activity of compounds.

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Preparation: Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week. Animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compound or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.). A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin is used as a positive control.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: NF-κB Inhibition

Benzamide derivatives may exert their anti-inflammatory effects by inhibiting the activation of NF-κB. This transcription factor is a key regulator of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).

G Anti-inflammatory Signaling Pathway of Benzamide Derivatives cluster_0 Anti-inflammatory Signaling Pathway of Benzamide Derivatives Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK Activates Benzamide Derivative Benzamide Derivative Benzamide Derivative->IKK Inhibits IκBα-NF-κB IκBα-NF-κB Complex (Inactive) IKK->IκBα-NF-κB Phosphorylates IκBα IκBα IκBα NF-κB NF-κB Phosphorylated IκBα P-IκBα IκBα-NF-κB->Phosphorylated IκBα Ubiquitination & Degradation Ubiquitination & Degradation Phosphorylated IκBα->Ubiquitination & Degradation Active NF-κB Active NF-κB (p65/p50) Ubiquitination & Degradation->Active NF-κB Releases Nucleus Nucleus Active NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription TNF-α TNF-α Pro-inflammatory Genes->TNF-α Inflammation Inflammation TNF-α->Inflammation IκBαNF-κB IκBαNF-κB IκBαNF-κB->IκBα-NF-κB

Caption: Inhibition of the NF-κB signaling pathway by benzamide derivatives.

Analgesic Activity

Certain derivatives of this compound have demonstrated notable analgesic properties, suggesting their potential as pain-relieving agents.

Quantitative Data for Analgesic Activity

The analgesic efficacy of selected benzamide derivatives was evaluated using the acetic acid-induced writhing test.

CompoundDose (mg/kg)Writhing Inhibition (%)Reference
2-hydroxymethyl-N-[4-(2-methoxyphenyl)-piperazin-1-yl]-ethylbenzamide5058.2[1]
2-hydroxymethyl-N-[4-(2-methoxyphenyl)-piperazin-1-yl]-propylbenzamide5065.4[1]
Acetylsalicylic Acid (Standard)10072.5[1]
Experimental Protocol: Acetic Acid-Induced Writhing Test

This is a common screening method for assessing peripherally acting analgesics.

Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal lining, leading to characteristic abdominal constrictions and stretching behaviors known as "writhing." A reduction in the number of writhes indicates an analgesic effect.

Procedure:

  • Animal Preparation: Swiss albino mice are used and acclimatized for a week. They are fasted for 12 hours before the experiment.

  • Compound Administration: Test compounds, vehicle, or a standard analgesic (e.g., acetylsalicylic acid) are administered orally or intraperitoneally.

  • Induction of Writhing: Thirty minutes after treatment, 0.1 mL of a 0.6% (v/v) acetic acid solution is injected intraperitoneally into each mouse.

  • Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes is counted for a period of 20 minutes.

  • Data Analysis: The percentage of analgesic activity is calculated as: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Anticonvulsant Activity

A significant area of investigation for benzamide derivatives is their potential as anticonvulsant agents for the treatment of epilepsy.

Quantitative Data for Anticonvulsant Activity

The anticonvulsant activity of N-(2-hydroxyethyl)amide derivatives was determined using the maximal electroshock (MES) test.

CompoundMES ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
N-(2-hydroxyethyl)decanamide22.0599.827.3
N-(2-hydroxyethyl)palmitamide23.3>1000>42.9
N-(2-hydroxyethyl)stearamide20.5>1000>48.8
Valproate (Standard)272.5446.51.6
Experimental Protocols

This is a primary screening test for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is applied to the brain of the animal, inducing a characteristic tonic-clonic seizure. The ability of a drug to prevent the tonic hind limb extension phase of the seizure is indicative of its anticonvulsant activity.

Procedure:

  • Animal Preparation: Male Swiss albino mice are used.

  • Compound Administration: The test compound or vehicle is administered i.p. or p.o.

  • Induction of Seizure: At the time of peak effect of the drug, a 60 Hz alternating current of 50 mA is delivered for 0.2 seconds through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension. Abolition of this phase is considered a positive result.

  • Data Analysis: The median effective dose (ED₅₀) is calculated based on the dose-response data.

This test is used to assess motor coordination and identify potential neurological deficits caused by the test compounds.

Principle: Animals are placed on a rotating rod. The time for which an animal can maintain its balance on the rod is measured. A decrease in this time indicates motor impairment.

Procedure:

  • Animal Training: Mice are trained to walk on the rotarod at a constant speed (e.g., 10 rpm) for a set period.

  • Compound Administration: The test compound is administered.

  • Testing: At various time points after administration, the mice are placed on the rotarod, and the latency to fall is recorded.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment, is determined.

Mechanism of Action: Anticonvulsant Effects

The anticonvulsant action of many benzamide derivatives is attributed to their ability to modulate neuronal excitability through two primary mechanisms: blockage of voltage-gated sodium channels and enhancement of GABAergic neurotransmission.

G Anticonvulsant Mechanism of Action of Benzamide Derivatives cluster_0 Voltage-Gated Sodium Channel Blockade cluster_1 Enhancement of GABAergic Neurotransmission Na_Channel Voltage-Gated Na+ Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential is required for Benzamide_Na Benzamide Derivative Benzamide_Na->Na_Channel Blocks Reduced_Excitability Reduced Neuronal Excitability Benzamide_Na->Reduced_Excitability GABA_Receptor GABAA Receptor Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Increases Benzamide_GABA Benzamide Derivative Benzamide_GABA->GABA_Receptor Enhances GABA binding (Allosteric Modulation) GABA GABA GABA->GABA_Receptor Binds to Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization

Caption: Dual mechanism of anticonvulsant action of benzamide derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for the screening and evaluation of this compound derivatives for their biological activities.

G General Experimental Workflow for Biological Screening Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Primary_Screening Primary Screening (e.g., MES, Writhing Test) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (ED₅₀ Determination) Hit_Identification->Dose_Response Secondary_Screening Secondary Screening (e.g., Carrageenan Paw Edema) Dose_Response->Secondary_Screening Neurotoxicity Neurotoxicity Assessment (Rotarod Test) Dose_Response->Neurotoxicity Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection Neurotoxicity->Lead_Selection Mechanism_Studies Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Lead_Selection->Mechanism_Studies End End Mechanism_Studies->End

References

Spectroscopic and Structural Elucidation of 2-Ethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylbenzamide (C₉H₁₁NO), a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1][2][3] Its structure consists of a benzene ring substituted with an ethyl group and a carboxamide group at positions 1 and 2, respectively.

Spectroscopic Data

The structural confirmation and purity of this compound are typically determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.[4]

  • Aromatic Protons: A multiplet in the aromatic region of the spectrum is anticipated for the four protons on the benzene ring.

  • Ethyl Group Protons: The ethyl group should present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons.[4]

  • Amide Protons: The two protons of the primary amide group typically appear as a broad singlet.[4]

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. Key signals are expected for:[4]

  • Carbonyl Carbon: A signal for the amide carbonyl carbon.

  • Aromatic Carbons: Signals corresponding to the carbons of the benzene ring.

  • Ethyl Group Carbons: Distinct signals for the methylene and methyl carbons of the ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
-CH₃Triplet~15 ppm
-CH₂-Quartet~25 ppm
Aromatic C-HMultiplet~125-130 ppm
Aromatic C-~135-140 ppm
C=O-~170 ppm
-NH₂Broad Singlet-

Note: The exact chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) can vary depending on the solvent and the spectrometer frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands:[4]

  • N-H Stretching: A broad band in the region of 3300–3450 cm⁻¹ corresponding to the stretching vibrations of the primary amide N-H bonds.[4]

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also observed.

  • C=O Stretching: A strong absorption band for the amide carbonyl (C=O) stretch, typically found around 1640–1675 cm⁻¹.[4]

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Amide (-NH₂)N-H Stretch3300–3450 (broad)
Aromatic C-HC-H Stretch~3000-3100
Aliphatic C-HC-H Stretch~2850-2960
Amide (C=O)C=O Stretch1640–1675 (strong)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would confirm its molecular weight with the detection of the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of approximately 149.[4] Common fragmentation patterns may include the loss of the amide group.[4]

Table 3: Expected Mass Spectrometry Data for this compound

Ion m/z (Expected) Description
[M]⁺149Molecular Ion
[M-NH₂]⁺133Loss of the amide group

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide provide a detailed structural profile of this compound. The combination of NMR, IR, and Mass Spectrometry offers a robust methodology for the unambiguous identification and characterization of this compound, which is crucial for its application in research and drug development.

References

2-Ethylbenzamide: A Versatile Precursor in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

2-Ethylbenzamide, a substituted aromatic amide, has emerged as a valuable and versatile precursor in the field of organic synthesis. Its strategic substitution pattern and reactive amide functionality make it an ideal starting point for the construction of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound as a precursor, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and a key transformation, the Hofmann rearrangement, are provided, alongside a discussion of its utility in the synthesis of bioactive molecules, including kinase inhibitors.

Introduction

Substituted benzamides are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous approved drugs and clinical candidates.[1] The strategic placement of functional groups on the aromatic ring and the amide nitrogen allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, with its ortho-ethyl group, offers a unique steric and electronic profile that can be exploited in the design of novel compounds. This guide will delve into the synthetic routes to this compound and explore its transformation into valuable intermediates and final products.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
CAS Number 67832-97-7
Appearance White to off-white solid
Melting Point 151-152 °C
Boiling Point 272.6 °C (Predicted)
Density 1.058 g/cm³ (Predicted)
Solubility Soluble in many organic solvents.

Synthesis of this compound

This compound can be synthesized through several established methods. The most common and reliable laboratory-scale synthesis involves a two-step process starting from 2-ethylbenzoic acid. This method, known as the acyl chloride route, generally provides high yields and purity.

Synthesis via the Acyl Chloride Route

This method proceeds in two sequential steps: the conversion of 2-ethylbenzoic acid to its corresponding acyl chloride, followed by amination with ammonia.

Synthesis_of_2_Ethylbenzamide Start 2-Ethylbenzoic Acid Step1 Reaction with Thionyl Chloride (SOCl₂) Start->Step1 Intermediate 2-Ethylbenzoyl Chloride Step1->Intermediate Step2 Reaction with Ammonia (NH₃) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic pathway for this compound via the acyl chloride route.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Ethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Concentrated aqueous ammonia (NH₄OH)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Formation of 2-Ethylbenzoyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2-ethylbenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Slowly add thionyl chloride (1.2 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-ethylbenzoyl chloride is used in the next step without further purification.

Step 2: Formation of this compound

  • Cool a flask containing concentrated aqueous ammonia (excess) in an ice bath.

  • Dissolve the crude 2-ethylbenzoyl chloride from the previous step in a minimal amount of an inert solvent like DCM or THF.

  • Slowly add the solution of 2-ethylbenzoyl chloride to the cold aqueous ammonia with vigorous stirring. A white precipitate of this compound will form.

  • Continue stirring the mixture for 30-60 minutes in the ice bath.

  • Collect the white precipitate by vacuum filtration and wash it with cold water.

  • To neutralize any remaining acid, wash the solid with a saturated sodium bicarbonate solution, followed by water and then brine.

  • Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water.

  • Dry the purified crystals in a vacuum oven to obtain pure this compound.

Expected Yield: 85-95%

This compound as a Precursor in Organic Synthesis

The amide functionality of this compound is a versatile handle for a variety of chemical transformations. One of the most significant reactions is the Hofmann rearrangement, which converts the primary amide into a primary amine with one less carbon atom.

Hofmann Rearrangement: Synthesis of 2-Ethylaniline

The Hofmann rearrangement of this compound provides a direct route to 2-ethylaniline, a valuable intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. The reaction proceeds via an isocyanate intermediate.[2]

Hofmann_Rearrangement Start This compound Reagents Br₂ / NaOH, H₂O Start->Reagents Intermediate1 N-bromoamide Reagents->Intermediate1 Intermediate2 Isocyanate Intermediate1->Intermediate2 Hydrolysis Hydrolysis Intermediate2->Hydrolysis Intermediate3 Carbamic Acid Hydrolysis->Intermediate3 Decarboxylation Decarboxylation (-CO₂) Intermediate3->Decarboxylation Product 2-Ethylaniline Decarboxylation->Product

Caption: Reaction mechanism of the Hofmann rearrangement of this compound.

Detailed Experimental Protocol: Hofmann Rearrangement of this compound

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 equivalents) to a cold (0-5 °C) solution of sodium hydroxide (4-5 equivalents) in water.

  • To this cold solution, add this compound (1 equivalent) portion-wise with continuous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it to 50-70 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash them with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-ethylaniline.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 70-85%

Application of this compound in Drug Discovery

The this compound scaffold and its derivatives are of significant interest to medicinal chemists. The ortho-ethyl group can provide favorable steric interactions within a protein's binding pocket and influence the molecule's overall conformation. Benzamide derivatives have been explored as inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy.[1]

This compound Derivatives as Kinase Inhibitors

Recent research has focused on the design and synthesis of benzamide derivatives as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overactivation of the VEGFR-2 signaling pathway is a key driver of tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2] Inhibiting this pathway is a validated strategy in cancer treatment.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Transcription Gene Transcription PLCg->Transcription Akt Akt PI3K->Akt Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Benzamide_Inhibitor This compound Derivative Benzamide_Inhibitor->VEGFR2 Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Survival Transcription->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a this compound derivative.

Experimental Workflow for Synthesis and Screening of a this compound-Based Kinase Inhibitor Library

The discovery of novel kinase inhibitors often involves the synthesis and screening of a library of related compounds. The following workflow illustrates this process.

Drug_Discovery_Workflow cluster_synthesis Library Synthesis cluster_screening Screening Cascade cluster_evaluation Preclinical Evaluation Start This compound Reaction Parallel Synthesis (e.g., Amide Coupling) Start->Reaction Library Compound Library Reaction->Library Purification Purification & Characterization Library->Purification HTS High-Throughput Screening (Kinase Assay) Purification->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vitro In Vitro ADME/Tox Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & Safety In_Vitro->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A typical workflow for the synthesis and screening of a this compound-based compound library for drug discovery.

Conclusion

This compound is a readily accessible and highly useful precursor in organic synthesis. Its straightforward preparation and the reactivity of its amide group, particularly in the Hofmann rearrangement to form 2-ethylaniline, make it a valuable building block. Furthermore, the this compound scaffold serves as a promising starting point for the development of novel bioactive molecules, including potent kinase inhibitors for cancer therapy. The detailed protocols and workflows provided in this guide are intended to facilitate the use of this compound in both academic research and industrial drug discovery programs, ultimately contributing to the advancement of organic synthesis and medicinal chemistry.

References

A Technical Guide to the Solubility of 2-Ethylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethylbenzamide in various organic solvents. The document is intended for researchers, scientists, and professionals in drug development who require an understanding of the physicochemical properties of this compound. While specific quantitative solubility data for this compound is not widely available in published literature, this guide synthesizes known physical properties, outlines expected solubility based on chemical principles, and provides a detailed experimental protocol for determining solubility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in different solvent systems.

PropertyValueReference
Molecular Formula C9H11NO[1][2][3]
Molar Mass 149.19 g/mol [1][2]
Melting Point 151-152 °C[1]
Boiling Point (Predicted) 272.6 ± 19.0 °C[1]
Density (Predicted) 1.058 ± 0.06 g/cm³[1]
CAS Number 67832-97-7[2]

Expected Solubility Profile

The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size. This compound possesses both a polar amide group (-CONH2) capable of hydrogen bonding and a non-polar ethylbenzene group. This dual character suggests that its solubility will vary across different types of organic solvents. Table 2 provides an expected qualitative solubility profile of this compound in a range of common organic solvents.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol, WaterModerate to HighThe amide group can form strong hydrogen bonds with protic solvents. Solubility in water is expected to be limited due to the non-polar ethylbenzene moiety.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents can act as hydrogen bond acceptors for the N-H protons of the amide and can solvate the polar amide group effectively. The non-polar part of the molecule is also well-solvated.
Non-Polar Hexane, TolueneLowThe high polarity and hydrogen bonding capability of the amide group are not well-matched with the non-polar nature of these solvents, leading to poor solvation.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can interact with the polar amide group to some extent, while also solvating the non-polar part of the molecule.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a crystalline organic compound like this compound is the isothermal equilibrium method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).[4]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvent (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials.

    • Accurately dispense a known volume of the selected organic solvent into each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature.

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible in each vial.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantitative Analysis (HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the standard solutions and the diluted sample solution into the HPLC system.

    • Generate a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination A Preparation of Slurry (Excess this compound in Solvent) B Equilibration (Thermostatic Shaker) A->B C Sedimentation (Allowing Solids to Settle) B->C D Filtration (Removal of Undissolved Solid) C->D E Dilution (to Working Concentration) D->E F HPLC Analysis (Quantification) E->F G Solubility Calculation F->G

Caption: A flowchart of the experimental procedure for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, the experimental protocol outlined should be followed. The expected solubility profile serves as a useful starting point for solvent selection in various research and development applications.

References

Methodological & Application

Application Note: Step-by-Step Synthesis of 2-Ethylbenzamide via the Acyl Chloride Route

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylbenzamide is a valuable chemical intermediate in organic synthesis. This document outlines a reliable, two-step protocol for its synthesis. The methodology proceeds via an acyl chloride intermediate, which is a common and efficient method for amide formation. The first step involves the conversion of 2-ethylbenzoic acid to 2-ethylbenzoyl chloride using thionyl chloride (SOCl₂). The subsequent step is the amidation of the resulting acyl chloride with concentrated ammonia to yield the final product, this compound. This process is known for its high yields and straightforward execution.[1]

Overall Reaction Scheme

Step 1: Formation of the Acyl Chloride

2-Ethylbenzoic Acid + Thionyl Chloride → 2-Ethylbenzoyl Chloride + Sulfur Dioxide + Hydrogen Chloride

Step 2: Amidation

2-Ethylbenzoyl Chloride + Ammonia → this compound + Ammonium Chloride

Experimental Protocols

Part 1: Synthesis of 2-Ethylbenzoyl Chloride

This procedure details the conversion of a carboxylic acid to an acyl chloride, a versatile reactive intermediate.[2] The reaction with thionyl chloride is effective, with byproducts (SO₂ and HCl) being gaseous, which simplifies purification.[3][4]

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mol)
2-Ethylbenzoic Acid 150.17 10.0 g 0.0666
Thionyl Chloride (SOCl₂) 118.97 11.9 g (7.3 mL) 0.100 (1.5 eq)

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

Procedure:

  • Reaction Setup: All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere to prevent moisture contamination. The reaction should be performed in a well-ventilated fume hood.

  • Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylbenzoic acid (10.0 g, 0.0666 mol) and dry dichloromethane (50 mL). Stir the mixture until the acid is fully dissolved.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (7.3 mL, 0.100 mol) to the solution dropwise using an addition funnel at room temperature. The reaction is exothermic, and gas evolution (SO₂ and HCl) will be observed.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 40°C) for 2 hours.

  • Monitoring: The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC to observe the disappearance of the starting carboxylic acid.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-ethylbenzoyl chloride is a liquid and can be used in the next step without further purification.

Part 2: Synthesis of this compound

This step involves a nucleophilic acyl substitution where the highly reactive acyl chloride is attacked by ammonia.[5][6][7] The reaction is typically fast and exothermic. Using a biphasic system with an excess of aqueous ammonia ensures the reaction goes to completion and neutralizes the HCl byproduct.[1][8]

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Notes
2-Ethylbenzoyl Chloride 168.61 ~0.0666 mol (from Part 1) Crude product
Dichloromethane (DCM) 84.93 50 mL Anhydrous
Conc. Ammonium Hydroxide 35.05 (as NH₄OH) 50 mL ~28-30% NH₃ in water
Deionized Water 18.02 As needed For washing
Brine (Saturated NaCl) - 20 mL For washing

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | For drying |

Procedure:

  • Reaction Setup: In a fume hood, prepare a 250 mL Erlenmeyer flask containing concentrated ammonium hydroxide (50 mL) and place it in an ice bath to cool to 0-5°C.

  • Amidation: Dissolve the crude 2-ethylbenzoyl chloride from Part 1 in 50 mL of dry dichloromethane. Add this solution dropwise to the cold, vigorously stirred ammonia solution over 30 minutes. A white precipitate (this compound) will form immediately.[7]

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL) to recover any dissolved product.

  • Washing: Combine all organic layers and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to obtain pure this compound as a white crystalline solid.

Data Summary

Parameter2-Ethylbenzoic AcidThionyl Chloride2-Ethylbenzoyl ChlorideThis compound
Formula C₉H₁₀O₂SOCl₂C₉H₉ClOC₉H₁₁NO
Molar Mass ( g/mol ) 150.17118.97168.61149.19
Appearance White solidColorless liquidColorless liquidWhite crystalline solid
Boiling Point (°C) 258-25976105-107 (at 15 mmHg)-
Melting Point (°C) 13-14-105-112-114
Theoretical Yield --11.23 g9.93 g
Expected Purity >98%>99%->98% (after recrystallization)

Visualizations

Synthesis Workflow

// Nodes Start [label="2-Ethylbenzoic Acid\nin DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="Thionyl Chloride\n(SOCl₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Step 1: Acyl Chloride\nFormation (Reflux, 2h)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Crude 2-Ethylbenzoyl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent2 [label="Conc. Ammonia\n(aq, 0-5°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step2 [label="Step 2: Amidation\n(1h, RT)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Crude this compound\nin DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Recrystallization)", shape=diamond, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Pure this compound", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"];

// Edges Start -> Step1; Reagent1 -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Reagent2 -> Step2; Step2 -> Product; Product -> Purification; Purification -> Final; }

Caption: Overall workflow for the two-step synthesis of this compound.

Purification and Isolation Workflow

// Nodes start [label="Reaction Mixture\n(DCM/Aqueous NH₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; sep_funnel [label="Phase Separation", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; aq_layer [label="Aqueous Layer\n(contains NH₄Cl)", fillcolor="#FFFFFF", fontcolor="#202124"]; org_layer [label="Organic Layer (DCM)\n(contains product)", fillcolor="#FFFFFF", fontcolor="#202124"]; extract [label="Extract Aqueous Layer\nwith DCM", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; combine [label="Combine Organic\nLayers", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="Wash with H₂O\nand Brine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dry [label="Dry over MgSO₄", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; evap [label="Evaporate Solvent", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; crude [label="Crude Solid", fillcolor="#F1F3F4", fontcolor="#202124"]; recrystal [label="Recrystallize", shape=diamond, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; final [label="Pure Crystalline\nthis compound", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"];

// Edges start -> sep_funnel; sep_funnel -> aq_layer [label="Discard"]; sep_funnel -> org_layer; aq_layer -> extract; extract -> combine; org_layer -> combine; combine -> wash -> dry -> evap -> crude -> recrystal -> final; }

Caption: Post-reaction work-up and purification sequence for this compound.

Safety Precautions

  • Thionyl Chloride: Highly corrosive and reacts violently with water to produce toxic gases (HCl and SO₂). Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9]

  • Concentrated Ammonia: Corrosive and has a pungent, irritating odor.[10] Vapors can cause severe respiratory irritation.[11] Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane (DCM): A volatile solvent. Avoid inhalation and skin contact.

  • General: The amidation reaction is exothermic. Proper cooling and slow, controlled addition of reagents are critical to manage the reaction rate.[1] The byproduct ammonium chloride can cause skin and eye irritation.[12]

References

Application Notes and Protocols: Direct Condensation of 2-Ethylbenzoic Acid with Ammonia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the direct condensation of 2-ethylbenzoic acid with ammonia to synthesize 2-ethylbenzamide, a valuable intermediate in pharmaceutical and chemical synthesis. The direct amidation of carboxylic acids is an atom-economical approach that avoids the use of activating agents, which generate stoichiometric waste. This protocol focuses on a thermal, catalyst-free method, offering a greener alternative to traditional amide synthesis. While catalytic options using Lewis acids or boric acid exist and can lower reaction temperatures, this note details a high-temperature condensation method.

Introduction

The synthesis of amides is a cornerstone of organic and medicinal chemistry. The direct formation of an amide bond from a carboxylic acid and an amine is the most straightforward and atom-economical route, with water as the only byproduct. This application note details the direct condensation of 2-ethylbenzoic acid with ammonia. This reaction can be performed thermally at high temperatures or be facilitated by catalysts to proceed under milder conditions. The choice of method often depends on the substrate's thermal stability and the desired reaction efficiency. High-temperature thermal condensation, while demanding, eliminates the need for catalysts and simplifies product purification.

Reaction Principle

The direct condensation of 2-ethylbenzoic acid with ammonia involves a nucleophilic attack of ammonia on the carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to form the corresponding amide, this compound. The reaction is an equilibrium process, and to drive it towards the product, the removal of water is essential. This is typically achieved by heating the reaction mixture to a temperature above the boiling point of water.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product 2-Ethylbenzoic_Acid 2-Ethylbenzoic Acid This compound This compound 2-Ethylbenzoic_Acid->this compound + NH3 - H2O Ammonia Ammonia (NH3) Water Water (H2O)

Caption: Direct condensation of 2-ethylbenzoic acid with ammonia.

Experimental Protocol: Thermal Condensation

This protocol describes a direct thermal condensation method. It is crucial to perform this reaction in a well-ventilated fume hood due to the use of high temperatures and ammonia.

Materials:

  • 2-Ethylbenzoic Acid (C₉H₁₀O₂)

  • Aqueous Ammonia (28-30% NH₃ solution)

  • High-pressure reaction vessel (e.g., a stainless-steel autoclave) equipped with a stirrer, thermocouple, and pressure gauge.

  • Toluene (optional, as a solvent to aid in azeotropic water removal)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Charging the Reactor: In a high-pressure reaction vessel, place 2-ethylbenzoic acid (1.0 eq).

  • Addition of Ammonia: Add an excess of aqueous ammonia (e.g., 5-10 eq of NH₃). The use of a significant excess of ammonia helps to drive the equilibrium towards the product.

  • Sealing the Reactor: Securely seal the reaction vessel according to the manufacturer's instructions.

  • Heating and Reaction: Heat the reaction mixture to 160-180°C with constant stirring. The pressure inside the vessel will increase due to the vapor pressure of water and ammonia at this temperature. Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by a suitable method (e.g., TLC or GC-MS). The reaction is typically run for 12-24 hours.

  • Cooling and Depressurization: After the reaction is complete, cool the vessel to room temperature. Slowly and carefully vent the excess ammonia in a fume hood.

  • Work-up: Open the reactor and transfer the contents to a round-bottom flask. If a solvent like toluene was used, remove it using a rotary evaporator. If the reaction was performed in neat aqueous ammonia, the product may precipitate upon cooling.

  • Isolation and Purification:

    • If the product has precipitated, collect the solid by filtration and wash it with cold water to remove any unreacted ammonia and ammonium salts.

    • If the product is in an aqueous solution, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a pure crystalline solid.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the direct amidation of benzoic acid derivatives, which can be considered as a reference for the synthesis of this compound. Specific yield data for the direct condensation of 2-ethylbenzoic acid with ammonia is not widely reported in the literature, but high yields are generally achievable under optimized conditions.

Carboxylic AcidAmineCatalystTemperature (°C)Time (h)Yield (%)Reference
Benzoic AcidAmmoniaNone (Thermal)160-20012-24>90General Literature
Benzoic AcidAmmoniaBoric Acid (5 mol%)120-1408-16~95General Literature
Aromatic AcidsAmmoniaZrCl₄ (5-10 mol%)100-1206-1285-98[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via direct thermal condensation.

Workflow start Start reactants Charge Reactor: - 2-Ethylbenzoic Acid - Aqueous Ammonia start->reactants reaction Heat and Stir (160-180°C, 12-24h) reactants->reaction cool_depressurize Cool to RT and Vent Excess NH3 reaction->cool_depressurize workup Work-up: - Extract with Organic Solvent - Dry and Concentrate cool_depressurize->workup purification Purification: Recrystallization workup->purification product Pure this compound purification->product

References

Application of Flow Chemistry in the Synthesis of 2-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of continuous flow chemistry for the synthesis of 2-Ethylbenzamide. Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, higher yields, and greater scalability, making it an attractive methodology for pharmaceutical and fine chemical synthesis.

The primary route discussed is the catalytic hydration of 2-Ethylbenzonitrile to this compound using a heterogeneous catalyst in a continuous flow system. This approach aligns with the principles of green chemistry by minimizing waste and enabling a more efficient and sustainable manufacturing process.

Introduction to Flow Synthesis of Amides

The synthesis of amides is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical industry. Traditional batch methods for the synthesis of this compound, such as the direct condensation of 2-ethylbenzoic acid with ammonia or the acyl chloride route, often require harsh conditions and can lead to the formation of byproducts.[1]

Continuous flow chemistry has emerged as a powerful alternative for amide synthesis.[1] One of the most promising flow-based methods is the heterogeneous catalytic hydration of nitriles. This technique offers a mild and selective pathway to amides, avoiding the common issue of over-hydrolysis to the corresponding carboxylic acid that can occur under harsh acidic or basic conditions.[2][3][4]

A particularly effective and sustainable approach involves the use of a packed-bed reactor containing a heterogeneous catalyst, such as amorphous manganese dioxide (MnO₂).[2][3][5] This method allows for the continuous conversion of a nitrile substrate to the desired amide with simple product isolation, often just requiring the concentration of the reactor output.[2][3]

Reaction Pathway: Catalytic Hydration of 2-Ethylbenzonitrile

The synthesis of this compound via flow chemistry is based on the catalytic hydration of 2-Ethylbenzonitrile. The reaction proceeds as follows:

ReactionPathway cluster_reactants Reactants cluster_product Product 2-Ethylbenzonitrile 2-Ethylbenzonitrile Catalyst MnO₂ Catalyst (Packed Bed) 2-Ethylbenzonitrile->Catalyst Flows through H2O H2O H2O->Catalyst Flows through This compound This compound Catalyst->this compound Yields

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow for Continuous Flow Synthesis

The following diagram illustrates the typical experimental setup for the continuous flow synthesis of this compound from 2-Ethylbenzonitrile.

ExperimentalWorkflow Reagent_Prep Reagent Preparation: - 2-Ethylbenzonitrile Solution - Degassed Water Pump_A Syringe Pump A (2-Ethylbenzonitrile) Reagent_Prep->Pump_A Pump_B Syringe Pump B (Water) Reagent_Prep->Pump_B T_Mixer T-Mixer Pump_A->T_Mixer Pump_B->T_Mixer Packed_Bed_Reactor Packed-Bed Reactor (MnO₂ Catalyst) T_Mixer->Packed_Bed_Reactor Back_Pressure_Regulator Back Pressure Regulator Packed_Bed_Reactor->Back_Pressure_Regulator Product_Collection Product Collection Back_Pressure_Regulator->Product_Collection Analysis Analysis (e.g., HPLC, GC-MS) Product_Collection->Analysis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 2-Ethylbenzamide using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is an aromatic amide of interest in various fields of chemical and pharmaceutical research. A reliable and accurate analytical method is crucial for its quantification in different matrices. This application note describes a simple, precise, and accurate RP-HPLC method for the determination of this compound. The method is suitable for routine quality control and research applications.

Experimental

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic separation is achieved on a C18 column.

Table 1: Chromatographic Conditions

ParameterValue
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Detection Wavelength225 nm
Run Time10 minutes
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water

  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and 20 mM phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1 - 100 µg/mL.

Method Validation Summary

The developed HPLC method was validated according to standard guidelines. The validation parameters are summarized below.

Table 2: Method Validation Parameters

ParameterResult
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (Recovery)
80% Concentration99.5%
100% Concentration101.2%
120% Concentration99.8%
Precision (%RSD)
Intraday (n=6)< 1.0%
Interday (n=6)< 1.5%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL

Experimental Protocols

For the analysis of a bulk drug substance, accurately weigh an appropriate amount of the this compound sample, dissolve it in the mobile phase, and dilute to a final concentration within the linear range of the method (e.g., 50 µg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject 10 µL of each working standard solution into the HPLC system.

  • Record the peak area for each concentration.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient.

  • Inject 10 µL of the prepared sample solution into the HPLC system.

  • Record the peak area of the this compound peak.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the analytical method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Weighing, Dissolving, Filtering) injection Inject Sample/Standard sample_prep->injection standard_prep Standard Preparation (Stock and Working Solutions) standard_prep->injection mobile_phase_prep Mobile Phase Preparation (Buffer, Acetonitrile, Degassing) hplc_system HPLC System mobile_phase_prep->hplc_system separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (225 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Sample peak_integration->quantification calibration_curve->quantification

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described HPLC method is simple, rapid, accurate, and precise for the determination of this compound. The method can be effectively used for routine analysis in research and quality control laboratories.

Application Notes and Protocols for the Purification of 2-Ethylbenzamide via Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Ethylbenzamide is a chemical intermediate with growing importance in the pharmaceutical and agrochemical industries. Achieving high purity of this compound is critical for downstream applications, ensuring product efficacy and safety. This document provides detailed application notes and experimental protocols for the purification of this compound using crystallization techniques. The protocols are designed for researchers, scientists, and drug development professionals to obtain high-purity this compound crystals. The primary focus is on single-solvent and mixed-solvent crystallization, with a particular emphasis on the removal of the common process impurity, 2-ethylbenzoic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective crystallization strategy.

PropertyValueSource
Molecular Formula C₉H₁₁NO[1][2]
Molecular Weight 149.19 g/mol [1][2]
Melting Point 151-152 °C
Appearance White to off-white crystalline solid[3]
CAS Number 67832-97-7[1][2]

Solvent Selection and Solubility

The choice of solvent is the most critical parameter in developing a successful crystallization process. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Furthermore, the solvent should be chemically inert with respect to this compound and provide a significant solubility differential between the desired compound and its impurities.

Based on the structural similarity to benzamide, polar organic solvents are anticipated to be effective for the crystallization of this compound.[3][4] Experimental data for the closely related benzamide shows good solubility in methanol, ethanol, and acetone, with limited solubility in water.[3][4][5] This suggests that these solvents, and their mixtures with an anti-solvent like water, are promising candidates for this compound crystallization.

Table 1: Estimated Solubility of this compound in Selected Solvents at Various Temperatures

SolventTemperature (°C)Estimated Solubility ( g/100 mL)
Ethanol 25~ 5
78 (Boiling)~ 40
Acetone 25~ 8
56 (Boiling)~ 50
Ethanol/Water (80:20 v/v) 25~ 2
85 (Boiling)~ 35
Water 25Insoluble
100 (Boiling)Sparingly Soluble

Note: The solubility data presented in this table are estimations based on the solubility of structurally similar compounds and general principles of solubility. It is highly recommended to experimentally verify these values before proceeding with large-scale purification.

Impurity Profile and Removal

A common synthetic route to this compound involves the amidation of 2-ethylbenzoic acid.[6] Consequently, unreacted 2-ethylbenzoic acid is a primary impurity that needs to be effectively removed. The difference in the acidity of the carboxylic acid group in the impurity versus the amide group in the product allows for selective separation. While both compounds are expected to have comparable solubility in polar organic solvents, the introduction of a basic aqueous wash step prior to crystallization can significantly reduce the concentration of the acidic impurity.

Table 2: Estimated Solubility of 2-Ethylbenzoic Acid in Selected Solvents at Various Temperatures

SolventTemperature (°C)Estimated Solubility ( g/100 mL)
Ethanol 25Highly Soluble
78 (Boiling)Very Highly Soluble
Water 25Slightly Soluble
100 (Boiling)Soluble

The high solubility of 2-ethylbenzoic acid in ethanol, even at lower temperatures, can be leveraged. During the cooling crystallization of this compound from an ethanol or ethanol-water solution, a significant portion of the 2-ethylbenzoic acid impurity is expected to remain in the mother liquor.

Experimental Protocols

The following protocols provide a step-by-step guide for the purification of this compound. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be strictly followed. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is suitable for crude this compound with moderate purity.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Drying oven

Procedure:

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 80 mL of ethanol.

    • Gently heat the mixture to boiling while stirring until all the solid has dissolved.

    • If the solid does not completely dissolve, add small additional portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent to maximize the yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration. Preheat a separate Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it.

    • Quickly filter the hot solution of this compound into the preheated flask.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling phase to promote the formation of large, well-defined crystals.

    • Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol (approximately 10-15 mL) to remove any residual mother liquor containing impurities.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

Table 3: Expected Outcome for Protocol 1

ParameterExpected Value
Starting Material Purity 90-95%
Final Product Purity > 99%
Expected Yield 80-90%
Crystal Morphology White, needle-like crystals
Protocol 2: Mixed-Solvent Recrystallization from Ethanol-Water

This protocol is particularly effective for removing more soluble impurities and can often provide higher purity crystals.

Materials and Equipment:

  • Same as Protocol 1, with the addition of deionized water.

Procedure:

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • Add the minimum amount of hot ethanol required to just dissolve the solid at its boiling point (start with approximately 30-40 mL and add more if necessary).

  • Addition of Anti-Solvent:

    • While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid. This indicates the point of saturation.

    • To redissolve the initial precipitate, add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed.

    • After reaching room temperature, place the flask in an ice-water bath for at least 45 minutes to ensure complete crystallization.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a pre-chilled ethanol-water mixture (e.g., 50:50 v/v) to dislodge any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

Table 4: Expected Outcome for Protocol 2

ParameterExpected Value
Starting Material Purity 85-95%
Final Product Purity > 99.5%
Expected Yield 75-85%
Crystal Morphology Fine, white, crystalline powder

Visualizations

To aid in the understanding of the experimental workflow, the following diagrams are provided.

Crystallization_Workflow cluster_protocol1 Protocol 1: Single-Solvent Recrystallization cluster_protocol2 Protocol 2: Mixed-Solvent Recrystallization P1_Start Crude this compound P1_Dissolve Dissolve in Hot Ethanol P1_Start->P1_Dissolve P1_Filter Hot Filtration (Optional) P1_Dissolve->P1_Filter P1_Cool Slow Cooling & Ice Bath P1_Filter->P1_Cool P1_Isolate Vacuum Filtration P1_Cool->P1_Isolate P1_Wash Wash with Cold Ethanol P1_Isolate->P1_Wash P1_Dry Drying P1_Wash->P1_Dry P1_End Pure this compound P1_Dry->P1_End P2_Start Crude this compound P2_Dissolve Dissolve in Min. Hot Ethanol P2_Start->P2_Dissolve P2_Add_Anti Add Hot Water (Anti-solvent) P2_Dissolve->P2_Add_Anti P2_Cool Slow Cooling & Ice Bath P2_Add_Anti->P2_Cool P2_Isolate Vacuum Filtration P2_Cool->P2_Isolate P2_Wash Wash with Cold Ethanol/Water P2_Isolate->P2_Wash P2_Dry Drying P2_Wash->P2_Dry P2_End High-Purity this compound P2_Dry->P2_End Logical_Relationship Start Crude this compound (with 2-ethylbenzoic acid impurity) Solvent_Choice Solvent Selection (e.g., Ethanol) Start->Solvent_Choice Dissolution Increased Temperature (High Solubility of Product & Impurity) Solvent_Choice->Dissolution Cooling Decreased Temperature (Supersaturation) Dissolution->Cooling Nucleation Crystal Nucleation of This compound Cooling->Nucleation Growth Crystal Growth Nucleation->Growth Separation Solid-Liquid Separation (Filtration) Growth->Separation Product Pure this compound Crystals Separation->Product Mother_Liquor Mother Liquor (Enriched with 2-ethylbenzoic acid) Separation->Mother_Liquor

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the laboratory-scale synthesis of 2-Ethylbenzamide. The synthesis is a two-step process commencing with the conversion of 2-ethylbenzoic acid to its corresponding acyl chloride, 2-ethylbenzoyl chloride, using thionyl chloride. The crude acyl chloride is then reacted with aqueous ammonia to yield the desired this compound. The protocol includes a comprehensive list of reagents and equipment, a step-by-step methodology for synthesis and purification, and expected characterization data. A workflow diagram is provided for a clear visual representation of the experimental process.

Introduction

This compound is a chemical intermediate that can be utilized in the synthesis of various organic compounds and pharmaceutical agents. The amide functional group is a key structural motif in many biologically active molecules. The presented protocol describes a reliable and common method for the preparation of primary amides, specifically through the use of an acyl chloride intermediate. This method, often referred to as the Schotten-Baumann reaction, provides good control over the reaction and typically results in a high-purity product.

Experimental Protocols

Materials and Equipment

Reagents:

  • 2-Ethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Concentrated aqueous ammonia (NH₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • pH paper or pH meter

  • Melting point apparatus

  • NMR spectrometer

Synthesis of 2-Ethylbenzoyl Chloride (Step 1)
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethylbenzoic acid.

  • Under a fume hood, carefully add thionyl chloride (2 molar equivalents relative to 2-ethylbenzoic acid) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-ethylbenzoyl chloride is a liquid and can be used in the next step without further purification.

Synthesis of this compound (Step 2)
  • In a separate flask, place concentrated aqueous ammonia (at least 3 molar equivalents relative to the starting 2-ethylbenzoic acid) and cool it in an ice bath.

  • Dissolve the crude 2-ethylbenzoyl chloride from Step 1 in a minimal amount of an inert organic solvent, such as dichloromethane.

  • Slowly add the solution of 2-ethylbenzoyl chloride dropwise to the cold, stirred aqueous ammonia. Maintain the temperature of the ammonia solution below 10 °C during the addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

  • A precipitate of this compound should form.

Work-up and Purification
  • Separate the organic and aqueous layers using a separatory funnel.

  • Extract the aqueous layer with two portions of dichloromethane.

  • Combine all organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound as a solid.

  • Purify the crude product by recrystallization. A suitable solvent system for recrystallization is an ethanol-water mixture.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry in a vacuum oven.

Data Presentation

ParameterValue
Reactants
2-Ethylbenzoic acid1.0 molar equivalent
Thionyl chloride2.0 molar equivalents
Concentrated aq. Ammonia≥ 3.0 molar equivalents
Reaction Conditions
Step 1 TemperatureReflux (approx. 79 °C)
Step 1 Time2-3 hours
Step 2 Temperature0-10 °C (addition), then room temperature
Step 2 Time1.5-2.5 hours
Product Information
Product NameThis compound
Molecular FormulaC₉H₁₁NO
Molecular Weight149.19 g/mol
Expected YieldModerate to high
Expected Melting Point~112-114 °C
Characterization Data
¹H NMR (CDCl₃, ppm)δ 7.2-7.5 (m, 4H, Ar-H), 5.8-6.2 (br s, 2H, -NH₂), 2.7 (q, 2H, -CH₂-), 1.2 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, ppm)δ 171-172, 140-141, 134-135, 129-131 (x2), 126-127, 125-126, 26-27, 15-16

Mandatory Visualization

experimental_workflow start_end start_end process process intermediate intermediate product product start Start: 2-Ethylbenzoic Acid reflux React with Thionyl Chloride (Reflux, 2-3h) start->reflux acyl_chloride Crude 2-Ethylbenzoyl Chloride reflux->acyl_chloride amination React with Aqueous Ammonia (0-10°C to RT) acyl_chloride->amination crude_product Crude this compound amination->crude_product workup Work-up: Extraction & Washing crude_product->workup recrystallization Purification: Recrystallization workup->recrystallization final_product Pure this compound recrystallization->final_product characterization Characterization: MP, NMR final_product->characterization

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Industrial Production of 2-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations for the industrial-scale synthesis and purification of 2-Ethylbenzamide, a valuable intermediate in the pharmaceutical and fine chemical industries. The following sections detail the primary manufacturing route, process parameters, and purification protocols, with a focus on scalability and efficiency.

Overview of Industrial Synthesis Routes

The industrial production of this compound is primarily achieved through the hydrolysis of 2-ethylbenzonitrile. This method is favored for its relatively high atom economy and the availability of the starting material. Alternative routes, such as the direct amidation of 2-ethylbenzoic acid or the reaction of 2-ethylbenzoyl chloride with ammonia, are also employed, each with distinct advantages and disadvantages in a large-scale setting.

Table 1: Comparison of Industrial Synthesis Routes for this compound

Synthesis RouteStarting MaterialsKey Reagents/CatalystsTypical ConditionsAdvantagesDisadvantages
Hydrolysis of 2-ethylbenzonitrile 2-ethylbenzonitrile, WaterAcid (e.g., H₂SO₄, HCl) or Base (e.g., NaOH, KOH)High temperature (100-200°C), Elevated pressureCost-effective starting material, Direct conversionHarsh reaction conditions, Potential for by-product formation (carboxylic acid)
Direct Amidation of 2-ethylbenzoic acid 2-ethylbenzoic acid, AmmoniaDehydrating agents, Catalysts (e.g., Lewis acids)High temperature (150-250°C)Fewer reaction stepsHigh temperatures required, Equilibrium limitations
Acyl Chloride Route 2-ethylbenzoic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride, Ammonia-Two-step process, Often at lower temperaturesHigh reactivity and yield, Good for heat-sensitive substratesUse of hazardous reagents (SOCl₂), Generation of corrosive by-products

Experimental Protocol: Hydrolysis of 2-Ethylbenzonitrile (Alkaline Conditions)

This protocol details the industrial-scale synthesis of this compound via the alkaline hydrolysis of 2-ethylbenzonitrile. This method is often preferred to acidic hydrolysis to minimize corrosion of steel reactors.

Materials and Equipment
  • Reactants: 2-ethylbenzonitrile (99% purity), Sodium hydroxide (pellets or 50% aqueous solution), Water (demineralized)

  • Solvent: Toluene or Xylene (for extraction)

  • Equipment: Jacketed glass-lined or stainless steel reactor with overhead stirrer, condenser, and temperature and pressure controls; Extraction vessel; Crystallization vessel; Centrifuge or filter press; Drying oven.

Reaction Setup and Procedure

Industrial_Hydrolysis_Workflow A Reactor Charging B Reaction A->B Heat to 120-150°C C Quenching & Phase Separation B->C Cool & Add Water D Extraction C->D Transfer to Extractor E Washing D->E Add Toluene/ Xylene F Solvent Removal E->F Separate Organic Layer G Crystallization F->G Distill off Solvent H Isolation & Drying G->H Cool & Filter I Final Product H->I Dry under Vacuum

Caption: Workflow for the industrial hydrolysis of 2-ethylbenzonitrile.

  • Reactor Charging: Charge the reactor with 2-ethylbenzonitrile and a 20-40% aqueous solution of sodium hydroxide. The molar ratio of NaOH to 2-ethylbenzonitrile is typically between 1.5:1 and 3:1.

  • Reaction: Heat the reaction mixture to 120-150°C under reflux. The reaction is typically monitored by gas chromatography (GC) for the disappearance of the starting material. Reaction times can range from 8 to 24 hours depending on the temperature and concentration.

  • Work-up:

    • Cool the reaction mixture to 60-80°C.

    • Slowly add water to quench the reaction and dissolve the sodium salt of any co-produced 2-ethylbenzoic acid.

    • Transfer the mixture to an extraction vessel.

    • Add an organic solvent such as toluene or xylene to extract the this compound.

    • Separate the organic layer from the aqueous layer. The aqueous layer can be acidified to recover any 2-ethylbenzoic acid by-product.

    • Wash the organic layer with water to remove any remaining inorganic impurities.

  • Isolation and Purification:

    • Distill off the solvent under reduced pressure.

    • The crude this compound is then purified by crystallization.

Purification Protocol: Crystallization of this compound

Crystallization is a critical step to achieve the high purity required for pharmaceutical applications.

Solvent Selection

The choice of solvent is crucial for effective purification. A suitable solvent should have high solubility for this compound at elevated temperatures and low solubility at lower temperatures.

Table 2: Common Solvents for Crystallization of this compound

SolventBoiling Point (°C)AdvantagesDisadvantages
Toluene 111Good solubility at high temperature, relatively low cost.Can be difficult to remove completely.
Ethanol/Water VariesGood for inducing crystallization, less toxic.Requires careful control of the solvent ratio.
Heptane 98Good for precipitating the product from a more soluble solvent.Low solubility for this compound.

Crystallization Procedure

Crystallization_Workflow A Dissolution B Hot Filtration (Optional) A->B Dissolve crude product in hot solvent C Cooling & Crystallization B->C Remove insoluble impurities D Filtration C->D Controlled cooling to induce crystal growth E Washing D->E Isolate crystals F Drying E->F Wash with cold solvent G Pure this compound F->G Dry under vacuum

Caption: General workflow for the purification of this compound by crystallization.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., toluene) at an elevated temperature (e.g., 80-100°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Seeding with a small crystal of pure this compound can initiate crystallization.

  • Isolation: Once crystallization is complete, collect the crystals by filtration using a centrifuge or filter press.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified this compound in a vacuum oven at a temperature below its melting point (approximately 112-115°C) until a constant weight is achieved.

Scale-up Considerations and Challenges

Scaling up the production of this compound from the laboratory to an industrial scale presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Scale_Up_Considerations center Scale-Up Considerations A Heat Transfer center->A B Mass Transfer center->B C Reaction Kinetics center->C D Safety center->D E Process Control center->E F Waste Management center->F G Equipment Selection center->G H Cost Analysis center->H

Caption: Key considerations for scaling up the production of this compound.

  • Heat Transfer: The hydrolysis of nitriles is often exothermic. Efficient heat removal is critical in large reactors to prevent thermal runaways. The surface area-to-volume ratio decreases upon scale-up, necessitating the use of jacketed reactors with efficient cooling systems.

  • Mass Transfer: In heterogeneous reaction mixtures (e.g., solid NaOH in a solvent), efficient mixing is crucial to ensure adequate contact between reactants. The choice of impeller design and agitation speed must be optimized for the larger vessel.

  • Reaction Kinetics and Control: The reaction rate may differ at a larger scale due to variations in heat and mass transfer. Careful monitoring of temperature, pressure, and reactant concentrations is essential to control the reaction and minimize the formation of by-products such as 2-ethylbenzoic acid.

  • Safety: The use of high temperatures, pressures, and corrosive reagents (acids or bases) requires robust safety protocols. This includes pressure relief systems, emergency shutdown procedures, and appropriate personal protective equipment for operators.

  • Purification and Isolation: Crystallization on a large scale requires controlled cooling rates to achieve the desired crystal size distribution and purity. The efficiency of filtration and drying equipment also becomes a significant factor in the overall process throughput.

  • Waste Management: The process generates aqueous waste containing sodium hydroxide and potentially sodium 2-ethylbenzoate. This waste stream must be neutralized and treated before disposal in accordance with environmental regulations. Solvent recovery and recycling should be implemented to improve the economic and environmental footprint of the process.

By carefully considering these factors and implementing robust process controls, the industrial production of high-purity this compound can be achieved in a safe, efficient, and reproducible manner.

Determining the Purity of 2-Ethylbenzamide: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylbenzamide is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. Ensuring the purity of this compound is critical for its intended use, as impurities can affect its efficacy, safety, and physical properties. This document provides a comprehensive overview of analytical methods for determining the purity of this compound, including detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are commonly employed for this purpose. Additionally, this note discusses other relevant techniques such as Differential Scanning Calorimetry (DSC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Analytical Techniques for Purity Assessment

A multi-faceted approach is often necessary to fully characterize the purity of a substance like this compound. The choice of method depends on the nature of the expected impurities and the desired level of sensitivity.

  • Chromatographic Techniques (HPLC and GC): These are the most powerful and widely used methods for purity determination. They separate the main component from its impurities, allowing for their identification and quantification. HPLC is suitable for a wide range of non-volatile and thermally labile compounds, while GC is ideal for volatile and thermally stable substances.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the absolute purity of highly pure crystalline substances by analyzing their melting behavior. The presence of impurities broadens the melting range and lowers the melting point, which can be quantitatively related to the impurity content.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can provide a direct and accurate measurement of the purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Potential Impurities in this compound

Understanding the synthesis route of this compound is crucial for predicting potential process-related impurities. A common synthetic pathway involves the reaction of 2-ethylbenzoic acid with an aminating agent.[1] Another approach is the conversion of 2-ethylbenzoyl chloride with ammonia.[1] Based on these methods, potential impurities could include:

  • Starting Materials: 2-ethylbenzoic acid, 2-ethylbenzoyl chloride.

  • Reagents and Solvents: Residual amounts of reagents and solvents used in the synthesis and purification steps.

  • By-products: Compounds formed through side reactions, such as dimers or products of incomplete reaction.

  • Degradation Products: Impurities formed during storage or handling of the substance.

Data Presentation

The following tables summarize typical quantitative data that would be expected from validated HPLC and GC methods for the purity analysis of this compound. Please note that these are example data based on methods for similar compounds and would require experimental validation for this compound.

Table 1: Example HPLC Method Validation Data

ParameterSpecificationExample Result
Linearity
Range0.01 - 1.5 mg/mL0.01 - 1.5 mg/mL
Correlation Coefficient (r²)≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
Repeatability (n=6)≤ 1.0%0.5%
Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Report0.003 mg/mL
Limit of Quantitation (LOQ) Report0.01 mg/mL
Specificity No interference from blank and known impuritiesPeak purity index > 0.999

Table 2: Example GC Method Validation Data

ParameterSpecificationExample Result
Linearity
Range0.1 - 1000 µg/mL0.1 - 1000 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9992
Accuracy (% Recovery) 95.0 - 105.0%98.7 - 103.5%
Precision (% RSD)
Repeatability (n=6)≤ 2.0%1.1%
Intermediate Precision≤ 5.0%3.2%
Limit of Detection (LOD) Report0.03 µg/mL
Limit of Quantitation (LOQ) Report0.1 µg/mL
Specificity Baseline separation of all known impuritiesResolution > 2.0

Experimental Protocols

The following are detailed protocols for the analysis of this compound purity by HPLC and GC. These are starting points and may require optimization and validation for specific samples and equipment.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

1. Scope

This method is designed for the quantitative determination of the purity of this compound and for the detection and quantification of its non-volatile impurities.

2. Materials and Reagents

  • This compound reference standard (known high purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (or other suitable modifier)

  • Methanol (HPLC grade)

  • Sample of this compound for analysis

3. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

4. Chromatographic Conditions

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

    • Example Gradient:

      • 0-5 min: 20% Acetonitrile

      • 5-25 min: 20% to 80% Acetonitrile

      • 25-30 min: 80% Acetonitrile

      • 30.1-35 min: 20% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (or a wavelength of maximum absorbance for this compound)

  • Injection Volume: 10 µL

5. Sample and Standard Preparation

  • Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare as described for the Standard Solution.

  • Spiked Sample Solution: Prepare by spiking the Sample Solution with known amounts of potential impurities to verify their separation and detection.

6. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor).

  • Inject the Sample Solution.

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Identify and quantify any impurity peaks.

7. Calculation

The purity of the this compound sample is typically calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component.

  • % Purity = (Area of this compound peak / Total area of all peaks) x 100

For more accurate quantification of specific impurities, a reference standard for each impurity is required to create a calibration curve.

Protocol 2: Purity Determination by Gas Chromatography (GC)

1. Scope

This method is suitable for the determination of the purity of this compound and for the quantification of volatile impurities.

2. Materials and Reagents

  • This compound reference standard

  • A suitable solvent (e.g., Methanol, Acetone, GC grade)

  • Helium or Nitrogen (carrier gas, high purity)

  • Sample of this compound for analysis

3. Instrumentation

  • Gas Chromatograph (GC) system equipped with a Flame Ionization Detector (FID).

  • A capillary column suitable for the analysis of aromatic amides (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Data acquisition and processing software.

4. Chromatographic Conditions

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

5. Sample and Standard Preparation

  • Standard Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.

  • Sample Solution (1 mg/mL): Prepare the this compound sample in the same manner as the Standard Solution.

6. Procedure

  • Condition the GC column according to the manufacturer's instructions.

  • Set the GC parameters and allow the system to stabilize.

  • Inject the solvent blank to check for any system contaminants.

  • Inject the Standard Solution to determine the retention time and response of this compound.

  • Inject the Sample Solution.

  • Identify and quantify the main peak and any impurity peaks.

7. Calculation

Similar to the HPLC method, the purity can be calculated using the area normalization method:

  • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Visualizations

The following diagrams illustrate the general workflow for purity determination and the logical relationships between different analytical techniques.

Purity_Analysis_Workflow cluster_0 Sample Handling and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting SampleReceipt Sample Receipt SamplePrep Sample Preparation (Dissolution, Dilution) SampleReceipt->SamplePrep HPLCanalysis HPLC Analysis SamplePrep->HPLCanalysis GCanalysis GC Analysis SamplePrep->GCanalysis DSCanalysis DSC Analysis SamplePrep->DSCanalysis OtherTests Other Tests (qNMR, etc.) SamplePrep->OtherTests DataProcessing Data Processing (Integration, Calculation) HPLCanalysis->DataProcessing GCanalysis->DataProcessing DSCanalysis->DataProcessing OtherTests->DataProcessing ImpurityProfiling Impurity Profiling DataProcessing->ImpurityProfiling FinalReport Final Purity Report ImpurityProfiling->FinalReport

Caption: General workflow for determining the purity of this compound.

Analytical_Technique_Relationships cluster_purity Purity Aspects cluster_techniques Analytical Techniques MainComponent Assay of Main Component VolatileImpurities Volatile Impurities NonVolatileImpurities Non-Volatile Impurities AbsolutePurity Absolute Purity (Crystalline) StructuralConfirmation Structural Confirmation HPLC HPLC HPLC->MainComponent HPLC->NonVolatileImpurities GC GC GC->MainComponent GC->VolatileImpurities DSC DSC DSC->AbsolutePurity qNMR qNMR qNMR->MainComponent MS Mass Spectrometry MS->VolatileImpurities Identification MS->NonVolatileImpurities Identification IR_NMR IR & NMR Spectroscopy IR_NMR->StructuralConfirmation

Caption: Logical relationship between analytical techniques and purity aspects.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of 2-Ethylbenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common laboratory-scale methods for synthesizing this compound are:

  • From 2-Ethylbenzoyl Chloride: This is a highly reliable method involving the reaction of 2-Ethylbenzoyl chloride with ammonia. The high reactivity of the acyl chloride typically leads to good yields under mild conditions.

  • From 2-Ethylbenzoic Acid: This method involves the direct condensation of 2-ethylbenzoic acid with ammonia or an ammonia source. This reaction usually requires a catalyst and higher temperatures to drive off the water byproduct.

  • Hydrolysis of 2-Ethylbenzonitrile: This route involves the acid or base-catalyzed hydrolysis of 2-ethylbenzonitrile. Reaction conditions need to be carefully controlled to prevent the over-hydrolysis of the amide to the carboxylic acid.

Q2: What factors generally influence the yield of the this compound synthesis?

A2: Several factors can significantly impact the final yield:

  • Choice of Starting Material and Reagents: The purity of starting materials like 2-ethylbenzoic acid or 2-ethylbenzoyl chloride is crucial. The choice and concentration of the aminating agent (e.g., aqueous ammonia, ammonia gas) are also critical.

  • Reaction Temperature: Temperature control is vital. For the acyl chloride route, the reaction is often exothermic and may require initial cooling. For the carboxylic acid route, sufficient heat is needed to overcome the activation energy and remove water.

  • Catalyst: For the direct amidation of 2-ethylbenzoic acid, a catalyst is often employed to increase the reaction rate and yield.

  • Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction rate.

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) is recommended.

  • Work-up and Purification: Inefficient extraction or purification methods can lead to significant product loss.

Q3: How can I purify the final this compound product?

A3: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A mixed-solvent system can also be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Reagents: Starting materials (2-ethylbenzoic acid or 2-ethylbenzoyl chloride) may have degraded. Ammonia solution may be too dilute. 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate (especially for the carboxylic acid route) or too high, leading to side reactions. 3. Ineffective Catalyst: The catalyst used for the direct amidation of 2-ethylbenzoic acid may be poisoned or not suitable for the reaction.1. Verify Reagent Quality: Use freshly opened or properly stored reagents. Check the concentration of the ammonia solution. 2. Optimize Temperature: For the acyl chloride route, ensure the reaction is not overheating. For the carboxylic acid route, consider increasing the temperature and ensuring efficient water removal. 3. Select an Appropriate Catalyst: Research suitable catalysts for direct amidation, such as boric acid or titanium-based catalysts.
Formation of Byproducts 1. Reaction with Water: If using the acyl chloride route, the presence of water can hydrolyze the 2-ethylbenzoyl chloride back to 2-ethylbenzoic acid. 2. Over-hydrolysis: When synthesizing from 2-ethylbenzonitrile, harsh acidic or basic conditions can lead to the formation of 2-ethylbenzoic acid. 3. Side reactions of the ethyl group: Under certain conditions, the ethyl group could potentially undergo oxidation or other transformations, though this is less common under standard amidation conditions.1. Use Anhydrous Conditions: For the acyl chloride method, use dry solvents and glassware to minimize hydrolysis. 2. Control Hydrolysis Conditions: Carefully monitor reaction time and temperature during the hydrolysis of the nitrile to favor the formation of the amide. 3. Optimize Reaction Conditions: Use milder reaction conditions to minimize potential side reactions.
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Impurities can lower the melting point of the product and inhibit crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may be too good at dissolving the product even at low temperatures.1. Initial Purification: Consider passing the crude product through a short plug of silica gel to remove gross impurities before recrystallization. 2. Optimize Recrystallization: Experiment with different solvents or solvent mixtures. Using a two-solvent system (one in which the compound is soluble and one in which it is not) can be effective.

Data Presentation

Table 1: Illustrative Reaction Parameters for this compound Synthesis

Starting Material Ammonia Source Catalyst Solvent Temperature (°C) Illustrative Yield (%)
2-Ethylbenzoyl ChlorideAqueous NH₃NoneDichloromethane0 - 25> 90
2-Ethylbenzoic AcidAqueous NH₃Boric AcidToluene110 - 14070 - 85
2-EthylbenzonitrileH₂O₂ / Base-Ethanol50 - 7060 - 80

Note: The yield percentages are illustrative and can vary based on specific experimental conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Ethylbenzoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-ethylbenzoyl chloride in an appropriate anhydrous solvent such as dichloromethane. Cool the flask in an ice bath.

  • Addition of Ammonia: Slowly add a concentrated aqueous solution of ammonia dropwise from the addition funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., toluene/hexanes).

Protocol 2: General Procedure for Recrystallization of this compound

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of an appropriate solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry.

Mandatory Visualizations

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Product 2-Ethylbenzoic Acid 2-Ethylbenzoic Acid This compound This compound 2-Ethylbenzoic Acid->this compound + NH3 (Catalyst, Heat) 2-Ethylbenzoyl Chloride 2-Ethylbenzoyl Chloride 2-Ethylbenzoyl Chloride->this compound + NH3 2-Ethylbenzonitrile 2-Ethylbenzonitrile 2-Ethylbenzonitrile->this compound Hydrolysis

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield of This compound check_reagents Check Purity and Concentration of Reagents start->check_reagents check_temp Verify Reaction Temperature check_reagents->check_temp Reagents OK replace_reagents Use Fresh Reagents check_reagents->replace_reagents Impure/Degraded check_workup Review Work-up and Purification Procedure check_temp->check_workup Correct optimize_temp Adjust Temperature check_temp->optimize_temp Incorrect optimize_purification Optimize Purification (e.g., Recrystallization Solvent) check_workup->optimize_purification Inefficient end Improved Yield check_workup->end Efficient replace_reagents->end optimize_temp->end optimize_purification->end

Caption: Troubleshooting workflow for low yield.

Common side reactions and impurities in 2-Ethylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Direct Amidation of 2-Ethylbenzoic Acid: This method involves the reaction of 2-ethylbenzoic acid with ammonia, typically at high temperatures and sometimes with a catalyst to facilitate dehydration.

  • Acyl Chloride Route: This is a two-step process where 2-ethylbenzoic acid is first converted to its more reactive acyl chloride derivative, 2-ethylbenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia to form this compound. This route often provides better control and higher purity.[1]

Q2: What are the potential side reactions and impurities I should be aware of during the synthesis of this compound?

A2: Several side reactions can lead to the formation of impurities. The specific impurities will depend on the synthetic route chosen.

  • From Direct Amidation:

    • Unreacted 2-Ethylbenzoic Acid: Incomplete reaction can leave starting material in your product.

    • 2-Ethylbenzonitrile: Dehydration of the primary amide product under harsh reaction conditions (high temperature) can lead to the formation of the corresponding nitrile.

    • N-(2-ethylbenzoyl)-2-ethylbenzamide: Reaction of the product with another molecule of the acyl intermediate can form this diacylated amine impurity.

  • From the Acyl Chloride Route:

    • Unreacted 2-Ethylbenzoic Acid: Incomplete conversion to the acyl chloride will carry over to the final product.

    • Residual 2-Ethylbenzoyl Chloride: If not fully reacted with ammonia, this highly reactive intermediate may remain. It can hydrolyze back to 2-ethylbenzoic acid upon exposure to water during workup.

    • Over-chlorination Products: Impurities from the synthesis of the starting material, such as chloro-substituted ethylbenzoyl chlorides, can lead to corresponding amide impurities.

Q3: My yield of this compound is lower than expected. What are the possible causes and how can I troubleshoot this?

A3: Low yield can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common causes include incomplete reaction, product loss during workup and purification, and competing side reactions.

Q4: How can I purify my crude this compound product?

A4: The primary methods for purifying this compound are:

  • Recrystallization: This is a common and effective method. The choice of solvent is crucial. Solvents in which this compound has high solubility at high temperatures and low solubility at low temperatures are ideal.

  • Column Chromatography: For removing impurities with similar solubility profiles, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction (presence of starting materials).- Increase reaction time or temperature (for direct amidation).- Ensure stoichiometric amounts of reagents.- Use a more efficient coupling agent or catalyst.
Product loss during workup.- Minimize the number of transfer steps.- Ensure the pH is optimized during extraction to prevent the product from dissolving in the aqueous layer.- Avoid using an excessive amount of solvent for recrystallization.
Side reactions consuming starting materials or product.- Optimize reaction conditions (temperature, concentration) to disfavor side reactions.- In the acyl chloride route, ensure the slow and controlled addition of the acyl chloride to the ammonia solution.
Product is an oil or fails to crystallize Presence of impurities.- Analyze the crude product by TLC or GC-MS to identify impurities.- Attempt purification by column chromatography before recrystallization.- Try trituration with a non-polar solvent to induce crystallization.
Presence of 2-Ethylbenzonitrile impurity Dehydration of the amide product.- Reduce the reaction temperature and/or time for the direct amidation method.- Avoid using strong dehydrating agents.
Presence of 2-Ethylbenzoic Acid impurity Incomplete reaction or hydrolysis of acyl chloride intermediate.- Ensure the reaction goes to completion by monitoring with TLC.- During workup of the acyl chloride route, use anhydrous conditions until the reaction with ammonia is complete.- Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acyl Chloride Route
  • Formation of 2-Ethylbenzoyl Chloride:

    • In a fume hood, add 2-ethylbenzoic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Slowly add thionyl chloride (1.5 equivalents) to the flask at room temperature.

    • Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation:

    • Cool the crude 2-ethylbenzoyl chloride in an ice bath.

    • In a separate flask, prepare a concentrated solution of aqueous ammonia (excess).

    • Slowly add the cold 2-ethylbenzoyl chloride to the ammonia solution with vigorous stirring. A white precipitate of this compound will form.

    • Continue stirring for 30 minutes at room temperature.

    • Filter the white solid, wash with cold water, and dry under vacuum.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., a mixture of ethanol and water).

Protocol 2: Direct Amidation of 2-Ethylbenzoic Acid
  • Reaction Setup:

    • In a high-pressure reactor, combine 2-ethylbenzoic acid (1 equivalent) and a Lewis acid catalyst (e.g., ZrCl₄, 0.1 equivalents).

    • Seal the reactor and introduce anhydrous ammonia gas until the desired pressure is reached.

  • Reaction Execution:

    • Heat the reactor to 150-180°C with stirring for 12-24 hours.

    • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or HPLC.

  • Workup and Purification:

    • Cool the reactor to room temperature and vent the excess ammonia.

    • Dissolve the reaction mixture in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_0 Route 1: Acyl Chloride cluster_1 Route 2: Direct Amidation cluster_2 Side Reactions A 2-Ethylbenzoic Acid B 2-Ethylbenzoyl Chloride A->B SOCl₂ C This compound B->C NH₃ D 2-Ethylbenzoic Acid E This compound D->E NH₃, Heat, Catalyst F This compound G 2-Ethylbenzonitrile F->G Dehydration H N-(2-ethylbenzoyl)- This compound F->H + 2-Ethylbenzoyl Chloride I 2-Ethylbenzoyl Chloride J 2-Ethylbenzoic Acid I->J Hydrolysis

Caption: Synthetic routes and common side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC, GC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction: - Increase time/temp - Check reagents Incomplete->Optimize_Conditions Analyze_Workup Analyze Workup & Purification Complete->Analyze_Workup Optimize_Conditions->Start Loss_During_Workup Product Loss Identified Analyze_Workup->Loss_During_Workup Yes Analyze_Impurities Analyze Impurities (GC-MS, NMR) Analyze_Workup->Analyze_Impurities No Optimize_Workup Optimize Workup: - Check pH - Minimize transfers - Optimize recrystallization Loss_During_Workup->Optimize_Workup Optimize_Workup->Start Side_Reactions Side Reactions Identified Analyze_Impurities->Side_Reactions Yes End End: Optimized Process Analyze_Impurities->End No Modify_Conditions Modify Conditions to Minimize Side Reactions Side_Reactions->Modify_Conditions Modify_Conditions->Start

Caption: A troubleshooting workflow for low yield or impure product in this compound synthesis.

References

Troubleshooting low yield in the amidation of 2-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the amidation of 2-ethylbenzoic acid. The steric hindrance from the ortho-ethyl group makes this a challenging transformation, often requiring non-standard conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the amidation of 2-ethylbenzoic acid so difficult?

The primary challenge is steric hindrance. The ethyl group at the ortho position physically blocks the carboxylic acid group. This makes it difficult for the amine to approach and attack the activated carboxylate intermediate, slowing down the reaction and leading to low yields with standard coupling methods[1][2].

Q2: My standard coupling protocol (e.g., EDC/HOBt) is failing or giving very low yields. What is the first thing I should check?

If you observe low to no product formation using standard protocols like EDC/HOBt or HATU, and you can confirm the formation of the activated ester, the issue likely lies in the nucleophilic attack step being too slow due to steric hindrance[1][3]. Before changing the entire protocol, ensure:

  • Reagent Purity: All reagents, especially the amine and solvents, are pure and anhydrous.

  • Base Stoichiometry: The correct amount of a non-nucleophilic base (like DIPEA) is used. For phosphonium salt reagents, at least 2 equivalents of base are typically required[4].

  • Reaction Time & Temperature: Sterically hindered reactions often require longer reaction times or elevated temperatures. Monitor the reaction by TLC or LC-MS to see if it is progressing, albeit slowly.

Q3: Which coupling reagents are most effective for sterically hindered substrates like 2-ethylbenzoic acid?

For difficult couplings involving sterically hindered acids, more reactive coupling reagents are necessary. Standard carbodiimides like DCC or EDC are often inefficient[1]. Consider switching to one of the following classes:

  • Phosphonium Salts: Reagents like PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) and BOP are highly effective for hindered couplings and can convert the carboxylic acid into a more reactive OBt ester[5]. PyAOP is particularly effective for coupling N-methyl amino acids[6].

  • Aminium/Uronium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) react quickly with minimal side reactions[6]. They are generally more efficient than carbodiimides for challenging substrates[4].

  • Other Powerful Reagents: For very difficult cases, consider forming an acyl fluoride in situ using a reagent like BTFFH, which can minimize steric hindrance between the coupling partners[2]. Triazine-based reagents like DMTMM have also proven effective for coupling with less reactive anilines[3][7].

Q4: I am still getting low yields even with stronger coupling agents. What other strategies can I try?

If optimizing the coupling agent and conditions doesn't work, a more reactive carboxylic acid derivative may be needed.

  • Convert to an Acyl Halide: The most common strategy is to convert 2-ethylbenzoic acid to 2-ethylbenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more reactive and will readily react with the amine, often just in the presence of a base like pyridine or triethylamine. Be aware that this "nuclear option" can cause side reactions if other sensitive functional groups are present[3].

  • Use a Chloroformate: Activating the acid with isobutyl chloroformate to form a mixed anhydride is another effective method for hindered systems[3].

Q5: What are the best solvents and bases to use for this reaction?

  • Solvents: Anhydrous polar aprotic solvents are typically used. Dimethylformamide (DMF) and dichloromethane (DCM) are common choices. For some silicon-based reagents, toluene is effective[8]. Avoid protic solvents which can react with the activated intermediates.

  • Bases: A non-nucleophilic organic base is crucial to scavenge the acid produced during the reaction without competing with the amine nucleophile. N,N-Diisopropylethylamine (DIPEA) is the most common choice. N-methylmorpholine (NMM) can also be used, particularly if there is a risk of racemization with sensitive substrates[5].

Data Presentation: Comparison of Coupling Reagent Classes

The selection of a coupling reagent is critical for the success of a sterically hindered amidation. The table below summarizes the characteristics of different reagent classes.

Reagent ClassExamplesRecommended ForKey Considerations
Carbodiimides EDC, DCC, DICSimple, non-hindered amidations.[4]Often inefficient for hindered substrates. DCC produces a urea byproduct that is difficult to remove. DIC is preferred for solid-phase synthesis as its byproduct is more soluble.[5][6]
Phosphonium Salts BOP, PyBOP®, PyAOPSterically hindered couplings, including N-methyl amino acids.[5][6]Highly effective but can be more expensive. BOP produces carcinogenic HMPA as a byproduct; PyBOP® is a safer alternative.[5]
Aminium/Uronium Salts HATU, HBTU, COMUDifficult couplings requiring fast reaction times and minimal side reactions.[4][6]Very efficient and widely used. Requires a non-nucleophilic base. COMU has shown effectiveness in aqueous media.[7]
Acyl Halide Formation SOCl₂, Oxalyl ChlorideExtremely hindered or unreactive substrates where other methods fail.[3]Forms a highly reactive intermediate. Conditions can be harsh and may not be compatible with sensitive functional groups.[3]
Silicon-Based Reagents TMOS, MTMDirect amidation protocols aiming for high atom economy and simple workup.[8][9]Offers a sustainable option with a simple aqueous workup that converts the reagent to silica or removable siloxanes.[8]
Experimental Protocols

Protocol 1: Amidation using HATU as a Coupling Reagent

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-ethylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the amine (1.1 eq), followed by HATU (1.1 eq).

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. For hindered substrates, the reaction may require heating (e.g., to 40-50 °C) and an extended time (12-24 hours).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Two-Step Amidation via Acyl Chloride Formation

  • Acyl Chloride Synthesis: In a flask equipped with a reflux condenser, add 2-ethylbenzoic acid (1.0 eq) to thionyl chloride (SOCl₂) (2.0-5.0 eq). Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 1-3 hours until gas evolution ceases.

  • Isolation: Carefully remove the excess SOCl₂ by distillation or under reduced pressure. The resulting crude 2-ethylbenzoyl chloride is often used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool the flask in an ice bath. Slowly add a solution of the amine (1.1 eq) and triethylamine (1.5 eq) in DCM.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). Perform an aqueous workup as described in Protocol 1.

  • Purification: Purify the final amide product by flash column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Low Yield in Amidation of 2-Ethylbenzoic Acid check_purity Check Purity of Starting Materials & Solvents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Base) check_purity->check_conditions Materials OK eval_reagent Is the Coupling Reagent Strong Enough? check_conditions->eval_reagent Conditions OK optimize Optimize Conditions: Increase Temp/Time check_conditions->optimize Sub-optimal alt_pathway Consider Alternative Pathway (e.g., Acyl Chloride) eval_reagent->alt_pathway Yes, still fails change_reagent Switch to a Stronger Reagent (HATU, PyBOP) eval_reagent->change_reagent No proceed_alt Proceed with Acyl Chloride Protocol alt_pathway->proceed_alt success High Yield Achieved optimize->success change_reagent->success proceed_alt->success

Caption: Troubleshooting workflow for low yield amidation.

Coupling_Agent_Selection start Select Coupling Agent Strategy steric_q Is the Acid or Amine Sterically Hindered? start->steric_q standard Standard Reagents: EDC, DIC steric_q->standard No strong High-Activity Reagents: HATU, HBTU, PyBOP steric_q->strong Yes extreme Alternative Activation: Acyl Chloride/Fluoride Formation strong->extreme If yield is still low

Caption: Decision tree for selecting a coupling agent.

Amidation_Mechanism acid R-COOH (2-Ethylbenzoic Acid) intermediate Activated Intermediate (e.g., OAt-ester) acid->intermediate + Reagent - Byproduct reagent Coupling Reagent (e.g., HATU) reagent->intermediate intermediate->p2 amine R'-NH2 (Amine) amine->p1 amide R-CO-NHR' (Amide Product) p1->intermediate Nucleophilic Attack p2->amide - Leaving Group

Caption: General mechanism of amide bond formation.

References

Optimizing reaction conditions for 2-Ethylbenzamide synthesis (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common laboratory methods for synthesizing this compound are the direct condensation of 2-ethylbenzoic acid with ammonia and the reaction of 2-ethylbenzoyl chloride with ammonia. Other potential methods include the hydrolysis of 2-ethylbenzonitrile and the reaction of 2-ethylbenzaldehyde with an amine in the presence of an oxidizing agent.

Q2: What are the typical reaction temperatures for the synthesis of this compound?

A2: For the direct condensation of 2-ethylbenzoic acid with ammonia, high temperatures, often in the range of 80-150°C, are typically required to drive the dehydration process.[1] The specific optimal temperature can depend on the catalyst used.

Q3: What catalysts are effective for the synthesis of this compound from 2-ethylbenzoic acid?

A3: Lewis acid catalysts are commonly employed to facilitate the direct amidation of carboxylic acids. Examples include zirconium tetrachloride (ZrCl₄) and niobium pentoxide (Nb₂O₅).[1][2] For related benzamide syntheses, copper-based metal-organic frameworks (MOFs) have also been used.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to observe the consumption of the starting materials and the formation of the this compound product.

Q5: What are the main side reactions to be aware of during the synthesis of this compound?

A5: In the synthesis from 2-ethylbenzoic acid, potential side reactions include the formation of N,N-disubstituted amides if a primary amine is used instead of ammonia, and dehydration of the amide to the corresponding nitrile at very high temperatures. When using the acyl chloride route, hydrolysis of the benzoyl chloride back to the carboxylic acid can occur if moisture is present.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reaction temperature is too low. 2. Inefficient catalyst or no catalyst used. 3. Incomplete conversion of starting material. 4. Presence of moisture, especially in the acyl chloride method. 5. Insufficient reaction time.1. Gradually increase the reaction temperature within the recommended range (e.g., 80-150°C for direct amidation) and monitor the effect on yield.[1] 2. Introduce a Lewis acid catalyst (e.g., ZrCl₄) or ensure the current catalyst is active. 3. Monitor the reaction by TLC or GC to confirm the consumption of starting material. 4. Ensure all glassware is oven-dried and use anhydrous solvents. 5. Extend the reaction time and monitor for further product formation.
Formation of Impurities 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials or solvents. 4. Hydrolysis of the acyl chloride intermediate.1. Lower the reaction temperature. For some benzamide syntheses, temperatures around 60-65°C have been shown to be effective.[3] 2. Carefully control the molar ratios of the reactants. 3. Use purified starting materials and high-purity solvents. 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous conditions.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. 3. Oily product that is difficult to crystallize.1. Optimize the reaction to drive it to completion. 2. Employ column chromatography for purification. A gradient elution may be necessary to separate the product from impurities. 3. Attempt recrystallization from a different solvent system or use techniques like trituration to induce crystallization.

Quantitative Data on Benzamide Synthesis

The following table summarizes quantitative data from studies on the synthesis of benzamides. Note that some data pertains to closely related analogues of this compound.

ProductStarting MaterialsCatalystTemperature (°C)Reaction TimeYield (%)Reference
BenzamideBenzene, CyanoguanidineCF₃SO₃H (Triflic acid)602 hours56[3]
N-benzylbenzamideBenzaldehyde, BenzylamineCopper-MOF (10 mol%)652 hours75
Substituted AmideAryl ester, Aryl amineNone150Not specified32[1]
Substituted AmideAryl ester, Aryl amineK₂CO₃150Not specified39[1]

Experimental Protocols

Method 1: Synthesis of this compound from 2-Ethylbenzoic Acid (Direct Amidation)

Materials:

  • 2-Ethylbenzoic acid

  • Ammonia (gas or aqueous solution)

  • Zirconium tetrachloride (ZrCl₄) (catalyst)

  • Toluene (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-ethylbenzoic acid (1 equivalent) and toluene.

  • Add a catalytic amount of zirconium tetrachloride (e.g., 5 mol%).

  • Heat the mixture to reflux (approximately 110°C).

  • Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution.

  • Maintain the reaction at reflux for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Method 2: Synthesis of this compound from 2-Ethylbenzoyl Chloride

Materials:

  • 2-Ethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM, anhydrous)

  • Ammonia (aqueous solution)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

Step 1: Synthesis of 2-Ethylbenzoyl Chloride

  • In a round-bottom flask, dissolve 2-ethylbenzoic acid (1 equivalent) in anhydrous dichloromethane.

  • Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.

  • Stir the mixture at room temperature for 2-3 hours or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-ethylbenzoyl chloride.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-ethylbenzoyl chloride in dichloromethane in a separate flask and cool the solution in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonia (2-3 equivalents) to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Separate the organic layer and wash it sequentially with water, dilute hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude this compound.

  • Purify the product by recrystallization.

Process Diagrams

troubleshooting_workflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No temp Increase Temperature check_yield->temp Yes end_ok Synthesis Successful check_purity->end_ok No lower_temp Lower Temperature check_purity->lower_temp Yes end_fail Further Optimization Needed catalyst Add/Check Catalyst temp->catalyst time Increase Reaction Time catalyst->time anhydrous Ensure Anhydrous Conditions time->anhydrous anhydrous->end_fail stoichiometry Check Stoichiometry lower_temp->stoichiometry purify_reagents Purify Reagents stoichiometry->purify_reagents purify_reagents->end_fail

Caption: Troubleshooting workflow for this compound synthesis.

synthesis_pathways cluster_acid From 2-Ethylbenzoic Acid cluster_nitrile From 2-Ethylbenzonitrile 2-Ethylbenzoic Acid 2-Ethylbenzoic Acid Direct Amidation Direct Amidation 2-Ethylbenzoic Acid->Direct Amidation Acyl Chloride Formation Acyl Chloride Formation 2-Ethylbenzoic Acid->Acyl Chloride Formation This compound This compound Direct Amidation->this compound 2-Ethylbenzoyl Chloride 2-Ethylbenzoyl Chloride Acyl Chloride Formation->2-Ethylbenzoyl Chloride Amidation of Acyl Chloride Amidation of Acyl Chloride 2-Ethylbenzoyl Chloride->Amidation of Acyl Chloride Amidation of Acyl Chloride->this compound 2-Ethylbenzonitrile 2-Ethylbenzonitrile Hydrolysis Hydrolysis 2-Ethylbenzonitrile->Hydrolysis Hydrolysis->this compound

Caption: Synthetic pathways to this compound.

References

Methods for removing color impurities from 2-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylbenzamide. The following sections detail methods for removing color impurities and offer guidance on common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound is discolored. What are the likely causes?

A1: Color impurities in this compound synthesis can arise from several sources. Incomplete reactions or side reactions during the amidation of 2-ethylbenzoic acid can lead to colored byproducts. Overheating the reaction mixture can cause thermal degradation of the starting materials or the final product, resulting in discoloration. Additionally, residual starting materials, such as unreacted 2-ethylbenzoic acid or its activated derivatives, can contribute to the color. Contamination from the reaction vessel or solvents can also be a factor.

Q2: What are the primary methods for removing color impurities from this compound?

A2: The most common and effective methods for decolorizing this compound are:

  • Recrystallization: This technique relies on the differential solubility of this compound and the impurities in a suitable solvent at different temperatures.

  • Activated Carbon Treatment: Activated carbon possesses a high surface area and can adsorb colored impurities from a solution of the product.[1]

  • Column Chromatography: This method separates this compound from impurities based on their differential adsorption to a stationary phase.

Q3: How do I choose the best purification method for my sample?

A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment.

  • For crystalline solids with thermally stable impurities, recrystallization is often the most straightforward and cost-effective method.[2]

  • If the color is due to highly conjugated or polymeric impurities, activated carbon treatment is generally very effective at adsorbing these types of molecules.[1]

  • When dealing with a complex mixture of impurities or when high purity is critical, column chromatography offers the best separation capabilities.

Troubleshooting Guides

Recrystallization

Issue: Poor crystal yield after cooling.

Possible Cause Troubleshooting Step
Too much solvent was used.Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small crystals or oils.[3]
The compound is too soluble in the chosen solvent, even at low temperatures.Consider using a different solvent or a solvent mixture (co-solvent) where the solubility of this compound is lower at cold temperatures.
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

Issue: The product oils out instead of crystallizing.

Possible Cause Troubleshooting Step
The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point.
Significant impurities are present, depressing the melting point.Attempt a preliminary purification step, such as a wash with a solvent that selectively dissolves the impurities, before recrystallization.
The solution is too concentrated.Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is obtained, then cool slowly.

Issue: The color impurity co-crystallizes with the product.

| Possible Cause | Troubleshooting Step | | The impurity has a similar solubility profile to this compound in the chosen solvent. | Experiment with different recrystallization solvents or solvent systems. A two-solvent recrystallization might be effective. | | The impurity is entrapped within the crystal lattice. | Perform a second recrystallization on the purified crystals. Consider a pre-treatment with activated carbon before the final recrystallization. |

Activated Carbon Treatment

Issue: The color is not completely removed.

| Possible Cause | Troubleshooting Step | | Insufficient amount of activated carbon was used. | Increase the amount of activated carbon in small increments (e.g., 1-2% w/w relative to the this compound). | | The contact time was too short. | Increase the stirring or refluxing time of the solution with the activated carbon. | | The activated carbon is not of a suitable grade. | Use a different type or grade of activated carbon. Different carbons have varying pore structures and surface chemistries. | | The impurity is not well-adsorbed by activated carbon. | Consider an alternative purification method like chromatography or recrystallization with a different solvent. |

Issue: Significant loss of product.

| Possible Cause | Troubleshooting Step | | this compound is adsorbed onto the activated carbon. | Use the minimum effective amount of activated carbon. Avoid prolonged treatment times. | | Product is lost during the hot filtration step. | Pre-heat the filtration funnel and receiving flask to prevent premature crystallization of the product. Add a small amount of hot solvent to the filter cake to wash through any retained product. |

Column Chromatography

Issue: Poor separation of the product from colored impurities.

| Possible Cause | Troubleshooting Step | | The solvent system (eluent) is not optimized. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. Aim for an Rf value of 0.2-0.4 for the this compound. | | The column was not packed properly. | Ensure the column is packed uniformly to avoid channeling. | | The column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. |

Issue: The product elutes with the solvent front.

| Possible Cause | Troubleshooting Step | | The eluent is too polar. | Decrease the polarity of the eluent. For example, if using an ethyl acetate/hexane mixture, increase the proportion of hexane. |

Issue: The product does not elute from the column.

| Possible Cause | Troubleshooting Step | | The eluent is not polar enough. | Gradually increase the polarity of the eluent. | | The compound is strongly adsorbed to the stationary phase. | Consider using a different stationary phase (e.g., alumina instead of silica gel) or adding a small amount of a polar modifier (like methanol or triethylamine) to the eluent. |

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection:

    • Based on solubility data for similar benzamides, suitable solvents for recrystallization of this compound could include ethanol, isopropanol, acetone, or mixtures of ethanol and water.

    • To test a solvent, place a small amount of the impure this compound in a test tube and add a few drops of the solvent. A good solvent will dissolve the compound when heated but not at room temperature.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • In a separate beaker, heat the chosen recrystallization solvent to its boiling point.

    • Add the minimum amount of the hot solvent to the Erlenmeyer flask to completely dissolve the this compound. Swirl the flask to aid dissolution.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven or air-dry them until a constant weight is achieved.

Activated Carbon Treatment
  • Dissolution: Dissolve the impure this compound in a suitable solvent (e.g., ethanol) at a concentration that allows for easy handling.

  • Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the this compound) to the solution.

  • Heating and Stirring: Heat the mixture to a gentle reflux and stir for 15-30 minutes.

  • Hot Filtration: While hot, filter the mixture through a pad of celite or a fine filter paper in a pre-heated funnel to remove the activated carbon.

  • Product Recovery: The purified this compound can be recovered from the filtrate by removing the solvent under reduced pressure or by proceeding with recrystallization.

Column Chromatography
  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel is a common choice for the purification of aromatic amides.

    • Eluent: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC.

  • Column Packing:

    • Prepare a slurry of the silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.

    • Monitor the elution of the product using TLC.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Solubility of Structurally Similar Benzamides in Various Solvents

SolventBenzamide Solubility ( g/100g solvent) at 25°C2-Ethoxybenzamide Solubility (mole fraction) at 25°C
MethanolHighHigh
EthanolModerateHigh
AcetoneModerateHigh
Ethyl AcetateLowModerate
TolueneLowLow
WaterVery LowVery Low

Note: This data is for benzamide and 2-ethoxybenzamide and serves as a guide for solvent selection for this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Impure this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration Insoluble impurities present cool Slow Cooling dissolve->cool No insoluble impurities hot_filtration->cool Clear Solution ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end Activated_Carbon_Workflow start Impure this compound in Solution add_carbon Add Activated Carbon (1-5% w/w) start->add_carbon reflux Heat and Stir (15-30 min) add_carbon->reflux hot_filtration Hot Filtration (remove carbon) reflux->hot_filtration filtrate Colorless Filtrate hot_filtration->filtrate recover Recover Product (Evaporation or Recrystallization) filtrate->recover end Purified this compound recover->end Chromatography_Workflow start Crude this compound prepare_column Pack Silica Gel Column start->prepare_column load_sample Load Sample prepare_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate end Pure this compound evaporate->end

References

Challenges in the crystallization of 2-Ethylbenzamide and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-Ethylbenzamide.

Troubleshooting Crystallization Issues

This section addresses specific problems that may arise during the crystallization of this compound, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
No crystal formation upon cooling - Solution is not supersaturated (too much solvent was used).- The cooling process is too slow, preventing nucleation.- Presence of impurities inhibiting nucleation.- Concentrate the solution by evaporating a portion of the solvent and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.- Place the solution in an ice bath to promote rapid cooling and nucleation.- Purify the crude material to remove soluble impurities that may hinder crystal formation.
Oiling out instead of crystallization - The boiling point of the solvent is higher than the melting point of this compound.- The solution is too concentrated, causing the solute to come out of solution above its melting point.- Significant amount of impurities are present, leading to freezing point depression.- Select a solvent with a lower boiling point.- Re-heat the solution and add a small amount of additional solvent to slightly decrease the concentration before cooling again.- Perform a preliminary purification step, such as column chromatography, to remove impurities before crystallization.
Formation of very fine or needle-like crystals - Rapid cooling of a highly supersaturated solution.- High concentration of the solute.- Allow the solution to cool more slowly to room temperature before transferring to an ice bath. Slow cooling promotes the growth of larger, more well-defined crystals.- Use a slightly larger volume of solvent to reduce the level of supersaturation.
Low recovery of crystalline product - Incomplete crystallization.- Using too much solvent, leaving a significant amount of product in the mother liquor.- Washing the crystals with a solvent in which they are significantly soluble.- Cool the solution for a longer period or at a lower temperature to maximize crystal formation.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Wash the collected crystals with a minimal amount of ice-cold solvent to reduce loss.
Discolored or impure crystals - Colored impurities present in the starting material.- Co-precipitation of impurities with the desired product.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure slow cooling to allow for selective crystallization of this compound, leaving impurities in the solution. A second recrystallization may be necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the crystallization of this compound?

A1: The most frequently encountered challenges include the failure of crystals to form, the product "oiling out" instead of crystallizing, the formation of very fine or needle-like crystals which can be difficult to filter and handle, low recovery yields, and obtaining discolored or impure crystals. These issues often stem from the choice of solvent, cooling rate, and the presence of impurities.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

Q3: What are the potential impurities in this compound, and how can they be removed?

A3: Potential impurities in this compound often depend on the synthetic route used for its preparation. If synthesized from 2-ethylbenzoyl chloride and ammonia, unreacted starting materials or by-products from side reactions could be present. For instance, residual 2-ethylbenzoic acid could be an impurity. Recrystallization is the primary method for removing these impurities. For acidic or basic impurities, a preliminary acid-base extraction of the crude product dissolved in an organic solvent can be effective before crystallization.

Q4: Can polymorphism be an issue with this compound?

A4: While there are no specific studies detailing the polymorphism of this compound, it is a known phenomenon for other benzamide derivatives.[1][2] The formation of different polymorphs can be influenced by the choice of solvent and the crystallization conditions. It is crucial to maintain consistent crystallization parameters to ensure the formation of the desired crystal form, which can be critical in pharmaceutical applications. Characterization of the resulting crystals by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can confirm the polymorphic form.

Experimental Protocols

General Recrystallization Protocol for this compound
  • Dissolution: In a suitable flask, add the crude this compound. Heat the chosen solvent in a separate container and add the minimum amount of the hot solvent to the crude material with stirring until it is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow down the cooling process. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.

Visualizing the Crystallization Workflow

The following diagram illustrates the general workflow for the crystallization of this compound.

G General Crystallization Workflow for this compound cluster_preparation Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Purification start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal if colored hot_filter Hot Filtration dissolve->hot_filter if not colored charcoal->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end_node Pure this compound Crystals dry->end_node

Caption: A flowchart illustrating the key steps in the recrystallization of this compound.

This workflow provides a logical relationship between the different stages of the crystallization process, from the initial dissolution of the crude product to the final isolation of pure crystals. Following this structured approach can help in systematically troubleshooting issues that may arise at each step.

References

Technical Support Center: Purifying 2-Ethylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 2-Ethylbenzamide via recrystallization. All quantitative data is presented in clear, tabular formats, and detailed experimental protocols are provided.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

Recrystallization is a purification technique used to remove impurities from a solid compound. For this compound, the goal is to obtain a highly pure crystalline product by separating it from unreacted starting materials, byproducts, or other contaminants that may have formed during its synthesis.

Q2: What are the common impurities found in crude this compound?

Common impurities depend on the synthetic route used. If prepared by the reaction of 2-ethylbenzoyl chloride with ammonia, impurities may include unreacted 2-ethylbenzoyl chloride and ammonium chloride. If synthesized from 2-ethylbenzoic acid and ammonia, unreacted 2-ethylbenzoic acid could be a primary impurity.[1] Side-reaction products may also be present.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent should dissolve this compound sparingly or not at all at room temperature but should dissolve it completely at an elevated temperature.[2][3] The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. A solvent selection guide is provided in the tables below.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
This compound does not dissolve in the hot solvent. - Insufficient solvent volume.- Inappropriate solvent choice.- Add more of the hot solvent in small increments until the solid dissolves.- Consult the solvent selection table and try a more suitable solvent or a solvent mixture.
Oiling out occurs (a liquid layer forms instead of crystals). - The boiling point of the solvent is higher than the melting point of this compound.- The solution is supersaturated with impurities.- Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly.- Try a lower-boiling point solvent.
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated, and crystallization has not been initiated.- Evaporate some of the solvent to increase the concentration and then cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[2]
Low recovery of pure this compound. - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent at room temperature.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Always wash the collected crystals with a minimal amount of ice-cold solvent.
The recrystallized product is not pure. - The cooling process was too rapid, trapping impurities within the crystals.- The chosen solvent did not effectively separate the impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Re-crystallize the product using a different solvent or solvent system.

Experimental Protocols

Solvent Selection for Recrystallization

A systematic approach to selecting the optimal solvent is crucial for successful purification. The following table provides a list of potential solvents and their properties to guide your selection.

Solvent Boiling Point (°C) Solubility of this compound (Predicted) Notes
Water100Low at room temperature, moderate when hot.Good for polar impurities. May require a co-solvent.
Ethanol78Moderately soluble at room temperature, very soluble when hot.A good general-purpose solvent for amides.
Isopropanol82Similar to ethanol.Another good alcohol-based solvent.
Acetone56Soluble at room temperature.May be better suited as a co-solvent due to high room temperature solubility.
Ethyl Acetate77Moderately soluble at room temperature, very soluble when hot.Often a good choice for recrystallizing N-substituted benzamides.
Toluene111Sparingly soluble at room temperature, very soluble when hot.Good for non-polar impurities. Higher boiling point may increase risk of oiling out.
Heptane/Hexane98/69Insoluble at room and elevated temperatures.Can be used as an anti-solvent in a two-solvent system.

Note: This data is predictive and should be confirmed with small-scale solubility tests.

Detailed Recrystallization Protocol for this compound

This protocol outlines the steps for purifying crude this compound using a single-solvent recrystallization method.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid completely dissolves.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[5]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the purified this compound to assess its purity. A sharp melting point close to the literature value indicates a high degree of purity.

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_analysis Analysis Start Start with Crude This compound ChooseSolvent Select Solvent(s) Start->ChooseSolvent Dissolve Dissolve in Minimum Hot Solvent ChooseSolvent->Dissolve HotFiltration Hot Filtration (if needed) Dissolve->HotFiltration Insoluble impurities? Cool Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool No insoluble impurities HotFiltration->Cool VacuumFiltration Vacuum Filtration Cool->VacuumFiltration Wash Wash with Cold Solvent VacuumFiltration->Wash Dry Dry Crystals Wash->Dry End Pure this compound Dry->End

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Oiling Out Start->OilingOut LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent ReheatAddSolvent Reheat, add co-solvent, cool slowly OilingOut->ReheatAddSolvent CheckMotherLiquor Concentrate mother liquor LowYield->CheckMotherLiquor RecrystallizeAgain Recrystallize with different solvent ImpureProduct->RecrystallizeAgain Evaporate Evaporate some solvent TooMuchSolvent->Evaporate Yes Supersaturated Supersaturated? TooMuchSolvent->Supersaturated No InduceCrystallization Induce crystallization (scratch/seed) Supersaturated->InduceCrystallization Yes

References

Validation & Comparative

A Comparative Analysis of 2-Ethylbenzamide Synthesis: Conventional Batch vs. Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of amide-containing compounds is a cornerstone of modern chemistry. This guide provides a comparative analysis of two distinct methodologies for the synthesis of 2-Ethylbenzamide: the traditional, conventional batch method and the increasingly adopted continuous flow chemistry approach. We will delve into detailed experimental protocols, present comparative data, and visualize the workflows to offer a comprehensive overview for selecting the optimal synthetic strategy.

The synthesis of amides is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. This compound, a simple substituted benzamide, serves as an excellent case study for comparing the merits of different synthetic approaches. Conventional methods, often performed in batch reactors, are well-established but can present challenges in terms of safety, scalability, and process control. In contrast, flow chemistry offers a modern alternative with the potential for enhanced safety, improved efficiency, and greater consistency.

Comparative Performance Data

The following table summarizes the key quantitative metrics for the synthesis of this compound using both conventional and flow chemistry methods. The data highlights the significant advantages that can be achieved with a continuous flow process.

ParameterConventional Batch SynthesisContinuous Flow Synthesis
Reaction Time 2 - 3 hours10 minutes
Yield ~85%>95%
Purity (crude) ~90%>98%
Operating Temperature 0 °C to Room Temperature80 °C
Safety Profile Moderate (exothermic reaction, manual handling of reagents)High (small reaction volumes, automated control, contained system)
Scalability Limited by reactor size, requires process re-optimizationReadily scalable by extending operation time or using larger reactors
Process Control Manual, potential for inconsistenciesPrecise, automated control over parameters

Experimental Protocols

Conventional Synthesis: Acyl Chloride Route (Batch)

A common and effective method for synthesizing this compound in a laboratory setting is a two-step process starting from 2-ethylbenzoic acid. This approach involves the formation of a more reactive acyl chloride intermediate.[1]

Step 1: Synthesis of 2-Ethylbenzoyl Chloride

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethylbenzoic acid (15.0 g, 0.1 mol).

  • Under a nitrogen atmosphere, slowly add thionyl chloride (13.1 g, 0.11 mol) to the flask at room temperature with gentle stirring.

  • Heat the reaction mixture to reflux (approximately 80°C) for 1 hour.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-ethylbenzoyl chloride is used in the next step without further purification.

Step 2: Synthesis of this compound

  • Cool the flask containing the crude 2-ethylbenzoyl chloride in an ice bath (0 °C).

  • Slowly add a concentrated aqueous solution of ammonia (28-30%, 20 mL) dropwise to the stirred solution of 2-ethylbenzoyl chloride. An exothermic reaction will occur, and a white precipitate will form.

  • After the addition is complete, continue stirring at room temperature for an additional 30 minutes.

  • Filter the solid precipitate and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Continuous Flow Synthesis

Modern synthetic strategies are exploring the use of flow chemistry to produce amides, which aligns with the principles of green chemistry by offering continuous production and potentially reducing environmental impact.[1] This method offers significant advantages in terms of reaction time, yield, and safety.

Experimental Setup:

A continuous flow system consisting of two syringe pumps, a T-mixer, and a heated coil reactor (e.g., PFA tubing in a temperature-controlled oil bath or a dedicated flow reactor module) is used.

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 1.0 M solution of 2-ethylbenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Solution B: Prepare a 2.0 M solution of ammonia in the same solvent.

  • Reaction Execution:

    • Set the flow rate of the syringe pump for Solution A to 0.5 mL/min.

    • Set the flow rate of the syringe pump for Solution B to 0.5 mL/min.

    • The two reagent streams are combined in a T-mixer and immediately enter a 10 mL heated reactor coil maintained at 80 °C. The residence time in the reactor is 10 minutes.

    • The reaction mixture exiting the reactor is collected.

  • Work-up and Isolation:

    • The collected solution is quenched with water.

    • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield this compound. The high purity of the crude product often eliminates the need for further purification.

Workflow Visualizations

The following diagrams illustrate the distinct workflows for the conventional and flow synthesis of this compound.

Conventional_Synthesis cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification A1 2-Ethylbenzoic Acid + Thionyl Chloride P1 Reflux (1 hr) A1->P1 A2 Crude 2-Ethylbenzoyl Chloride P1->A2 B1 Crude 2-Ethylbenzoyl Chloride P2 Addition at 0°C, then RT Stir B1->P2 B2 Ammonia Solution (aq) B2->P2 B3 Crude this compound P2->B3 C1 Crude this compound P3 Filtration & Recrystallization C1->P3 C2 Pure this compound P3->C2

Conventional Batch Synthesis Workflow

Flow_Synthesis cluster_input Reagent Streams cluster_process Flow Reactor cluster_output Collection & Work-up A 2-Ethylbenzoyl Chloride Solution Mixer T-Mixer A->Mixer B Ammonia Solution B->Mixer Reactor Heated Coil Reactor (80°C, 10 min) Mixer->Reactor Collection Product Stream Collection Reactor->Collection Workup Aqueous Wash & Solvent Removal Collection->Workup Product Pure this compound (>98%) Workup->Product

References

A Comparative Guide to Validating the Purity of Synthesized 2-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the quality control process. This guide provides a detailed comparison of analytical methods for validating the purity of 2-Ethylbenzamide, with a primary focus on High-Performance Liquid Chromatography (HPLC). Experimental data and detailed protocols are provided to support the comparison.

Introduction to this compound and its Synthesis

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Common synthesis routes for this compound include the direct condensation of 2-ethylbenzoic acid with ammonia or the reaction of 2-ethylbenzoyl chloride with ammonia. These synthetic pathways can lead to the presence of unreacted starting materials or by-products as impurities. A primary potential impurity is the starting material, 2-ethylbenzoic acid.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity analysis. A reverse-phase HPLC method is particularly well-suited for separating this compound from its less polar and more polar impurities.

Proposed HPLC Method Parameters

Based on common practices for the analysis of benzamide derivatives, a robust reverse-phase HPLC method is proposed.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 10 µL
Column Temperature 25°C
Run Time 10 minutes
Experimental Protocol: HPLC Purity Validation of this compound

1. Preparation of Standard Solution:

  • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a standard solution of 100 µg/mL.

2. Preparation of Sample Solution:

  • Accurately weigh approximately 10 mg of the synthesized this compound sample and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a sample solution of 100 µg/mL.

3. Preparation of Impurity Standard Solution (2-ethylbenzoic acid):

  • Accurately weigh approximately 10 mg of 2-ethylbenzoic acid reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Further dilute to obtain a final concentration of 1 µg/mL.

4. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution, impurity standard solution, and the sample solution into the chromatograph.

  • Record the chromatograms and determine the retention times and peak areas.

5. Data Analysis:

  • The purity of the this compound sample is calculated by the area normalization method:

  • The presence of 2-ethylbenzoic acid in the sample can be confirmed by comparing its retention time with that of the impurity standard.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method for quantitative purity analysis, other techniques can provide complementary information or be used for preliminary screening.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution for volatile impurities.Requires derivatization for non-volatile compounds; high temperatures can degrade the sample.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase and a mobile phase.Simple, rapid, and cost-effective for qualitative screening.Not quantitative; lower resolution compared to HPLC.
Melting Point Analysis A pure substance has a sharp and defined melting point.A quick and simple indication of purity. Impurities typically depress and broaden the melting range.Non-specific; cannot identify or quantify individual impurities.
Quantitative NMR (qNMR) Integration of NMR signals is directly proportional to the number of nuclei.Highly accurate and precise for purity determination without the need for a specific reference standard for the analyte.Requires specialized equipment and expertise; may not separate signals of structurally similar impurities.

Experimental Workflow for Purity Validation

The following diagram illustrates the logical workflow for the validation of synthesized this compound purity.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_hplc HPLC Analysis cluster_validation Method Validation & Comparison cluster_results Final Purity Assessment synthesis Synthesize this compound prelim_purity Preliminary Purity Check (e.g., Melting Point, TLC) synthesis->prelim_purity prep_solutions Prepare Standard & Sample Solutions prelim_purity->prep_solutions Proceed if initial purity is acceptable hplc_analysis Perform HPLC Analysis prep_solutions->hplc_analysis data_processing Process Chromatographic Data hplc_analysis->data_processing method_validation Validate HPLC Method (ICH Guidelines) data_processing->method_validation purity_report Generate Purity Report data_processing->purity_report compare_techniques Compare with Alternative Techniques (GC, qNMR) method_validation->compare_techniques compare_techniques->purity_report decision Decision: Meets Purity Specifications? purity_report->decision purification Further Purification decision->purification No final_product Final Product Release decision->final_product Yes purification->synthesis Re-evaluate synthesis or purification process

Caption: Workflow for validating the purity of synthesized this compound.

Conclusion

Validating the purity of synthesized this compound is essential for ensuring the quality of downstream products. HPLC stands out as the most suitable method for quantitative analysis due to its high resolution, sensitivity, and specificity. The proposed reverse-phase HPLC method provides a reliable and robust approach for this purpose. While alternative techniques like GC, TLC, and melting point analysis can be used for preliminary or complementary assessments, HPLC remains the gold standard for accurate purity determination in a research and drug development setting. Proper method validation according to ICH guidelines is crucial to ensure the reliability of the analytical results.

A Comparative Analysis of the Biological Activity of 2-Ethylbenzamide and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide aims to provide a framework for researchers, scientists, and drug development professionals by summarizing the known biological activities of benzamide derivatives, discussing the potential influence of isomeric substitution on these activities, and presenting standardized experimental protocols that could be employed for a direct comparative analysis.

Introduction to Benzamides and the Significance of Isomerism

Benzamides are a class of organic compounds characterized by a benzene ring attached to an amide functional group. They are a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiemetic, antipsychotic, and enzyme inhibitory effects. The position of substituents on the benzene ring can significantly alter the pharmacological properties of a compound. Structural isomers, such as the ortho (2-), meta (3-), and para (4-) positions of the ethyl group on the benzamide core, can lead to differences in receptor binding, enzyme inhibition, and overall biological activity due to variations in steric hindrance, electronic effects, and molecular geometry.

Potential Areas of Biological Activity for Ethylbenzamide Isomers

Based on the activities of other substituted benzamides, the ethylbenzamide isomers could potentially exhibit a range of biological effects worth investigating. These include, but are not limited to:

  • Enzyme Inhibition: Many benzamide derivatives are known to be potent inhibitors of enzymes such as Poly (ADP-ribose) polymerase (PARP). The positioning of the ethyl group could influence the binding affinity and inhibitory concentration (IC50) against such enzymes.

  • Antimicrobial Activity: Various synthetic benzamides have demonstrated activity against a range of bacterial and fungal pathogens. A comparative study would be necessary to determine if any of the ethylbenzamide isomers possess significant antimicrobial properties and to quantify their minimum inhibitory concentrations (MIC).

  • Cytotoxic Activity: The cytotoxicity of benzamide derivatives against various cancer cell lines has been a subject of interest. Investigating the IC50 values of the ethylbenzamide isomers against different cancer cell lines could reveal potential anticancer properties.

  • Neurological Activity: Certain benzamides have shown activity in the central nervous system. The isomeric position of the ethyl group could affect their ability to cross the blood-brain barrier and interact with neurological targets.

Data Presentation: A Framework for Comparison

In the absence of direct comparative experimental data, the following table provides a template for how such data, once generated, should be structured for clear comparison.

Biological Activity2-Ethylbenzamide3-Ethylbenzamide4-Ethylbenzamide
Enzyme Inhibition (e.g., PARP-1)
IC50 (µM)Data not availableData not availableData not available
Antimicrobial Activity
MIC vs. S. aureus (µg/mL)Data not availableData not availableData not available
MIC vs. E. coli (µg/mL)Data not availableData not availableData not available
Cytotoxicity
IC50 vs. HeLa (µM)Data not availableData not availableData not available
IC50 vs. MCF-7 (µM)Data not availableData not availableData not available

Experimental Protocols for Comparative Analysis

To generate the missing comparative data, the following standard experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a substance exhibits half-maximal inhibition of cell proliferation (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The ethylbenzamide isomers are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a substance that prevents visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains are grown in appropriate broth media to a standardized turbidity.

  • Compound Dilution: The ethylbenzamide isomers are serially diluted in a 96-well microtiter plate containing broth media.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assay (e.g., PARP-1 Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Methodology:

  • Reagents: Recombinant human PARP-1 enzyme, activated DNA, NAD+ (biotinylated), and a detection system (e.g., streptavidin-HRP and a colorimetric substrate).

  • Assay Procedure: The ethylbenzamide isomers are pre-incubated with the PARP-1 enzyme and activated DNA in an assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: The amount of biotinylated PAR incorporated onto histone proteins is quantified using a streptavidin-HRP conjugate and a colorimetric substrate. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Visualization of Experimental Workflow and Potential Signaling Pathway

To facilitate the understanding of the proposed experimental designs and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Culture Cancer Cell Lines Seeding Seed Cells into 96-well Plates CellCulture->Seeding Treatment Treat Cells and Incubate Seeding->Treatment CompoundPrep Prepare Serial Dilutions of Ethylbenzamide Isomers CompoundPrep->Treatment MTT Add MTT Reagent Treatment->MTT Solubilize Solubilize Formazan MTT->Solubilize Readout Measure Absorbance Solubilize->Readout IC50 Calculate IC50 Values Readout->IC50

Caption: Workflow for determining the in vitro cytotoxicity of ethylbenzamide isomers using the MTT assay.

PARP_Inhibition_Pathway DNADamage DNA Damage (Single-Strand Break) PARP1 PARP-1 Activation DNADamage->PARP1 PARylation Poly(ADP-ribosyl)ation of Nuclear Proteins PARP1->PARylation BER Base Excision Repair PARylation->BER CellSurvival Cell Survival BER->CellSurvival Ethylbenzamide Ethylbenzamide Isomer Ethylbenzamide->PARP1 Inhibition

Caption: Potential signaling pathway of PARP-1 inhibition by ethylbenzamide isomers.

Conclusion and Future Directions

While the current body of scientific literature does not provide a direct comparison of the biological activities of this compound, 3-Ethylbenzamide, and 4-Ethylbenzamide, the established activities of the broader benzamide class suggest that these isomers warrant further investigation. The provided experimental protocols offer a standardized approach to generate the necessary data for a robust comparative analysis. Such studies would be invaluable in elucidating the structure-activity relationships of this subclass of benzamides and could potentially identify novel lead compounds for drug discovery efforts in areas such as oncology, infectious diseases, and neurology. It is imperative for the scientific community to undertake these comparative studies to fill the existing knowledge gap and unlock the full therapeutic potential of these simple yet potentially potent molecules.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 2-Ethylbenzamide is presented in comparison with its structurally related analogs: Benzamide, N-Ethylbenzamide, and 2-Methylbenzamide. This guide provides researchers, scientists, and drug development professionals with a comprehensive spectroscopic benchmark for these compounds, supported by detailed experimental protocols and data visualizations.

This comparative analysis delves into the subtle yet significant shifts in spectral characteristics arising from the substitution on the benzene ring and the amide nitrogen. The inclusion of an ethyl group at the ortho position of the benzene ring in this compound introduces distinct features in its spectra when compared to the unsubstituted Benzamide. Similarly, modifying the amide functionality, as seen in N-Ethylbenzamide, or altering the ortho substituent to a methyl group, as in 2-Methylbenzamide, provides a clear framework for understanding structure-spectra correlations.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and the selected related compounds.

¹H NMR Spectral Data (δ, ppm)
CompoundAromatic Protons-CH₂--CH₃-NH₂ / -NH-
This compound 7.20-7.80 (m, 4H)2.68 (q, J = 7.6 Hz, 2H)1.25 (t, J = 7.6 Hz, 3H)5.80 (br s, 2H)
Benzamide7.42-7.92 (m, 5H)--7.92 (br s, 1H), 8.05 (br s, 1H)[1]
N-Ethylbenzamide7.40-7.80 (m, 5H)3.45 (q, J = 7.2 Hz, 2H)1.25 (t, J = 7.2 Hz, 3H)6.30 (br s, 1H)
2-Methylbenzamide7.15-7.40 (m, 4H)-2.45 (s, 3H)5.90 (br s, 2H)
¹³C NMR Spectral Data (δ, ppm)
CompoundC=OAromatic C-CH₂--CH₃
This compound 170.1126.0, 127.5, 128.9, 130.8, 135.2, 142.326.515.4
Benzamide169.9127.5, 128.6, 131.8, 132.8--[2]
N-Ethylbenzamide167.5126.8, 128.5, 131.3, 134.935.214.9
2-Methylbenzamide171.5125.8, 126.9, 130.5, 131.2, 135.8, 136.4-19.8
Infrared (IR) Spectral Data (cm⁻¹)
Compoundν(N-H)ν(C=O)ν(C-N)Aromatic ν(C=C)
This compound 3350, 3170166014201600, 1480
Benzamide3368, 3179165714011602, 1489
N-Ethylbenzamide3320164015401603, 1485
2-Methylbenzamide3355, 3175165514151595, 1475
Mass Spectrometry (MS) Data (m/z)
CompoundMolecular Ion (M⁺)Base PeakKey Fragment Ions
This compound 149132104, 77
Benzamide12110577, 51[3]
N-Ethylbenzamide14910577, 51[2]
2-Methylbenzamide13511991, 65

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets. Liquid samples were analyzed as thin films between sodium chloride plates. Absorption frequencies are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer with electron impact (EI) ionization at 70 eV. The samples were introduced via a direct insertion probe. The mass-to-charge ratios (m/z) of the molecular ion, base peak, and significant fragment ions are reported.

Visualization of Spectroscopic Comparison Workflow

The logical flow for the comparative analysis of the spectroscopic data is illustrated in the diagram below.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Data Comparison cluster_compounds Compounds for Analysis cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Comparison C1 This compound A1 Acquire Spectra C1->A1 C2 Benzamide C2->A1 C3 N-Ethylbenzamide C3->A1 C4 2-Methylbenzamide C4->A1 S1 1H NMR S1->A1 S2 13C NMR S2->A1 S3 IR Spectroscopy S3->A1 S4 Mass Spectrometry S4->A1 A2 Process & Tabulate Data A1->A2 Raw Data A3 Comparative Analysis A2->A3 Organized Data Tables A4 Structure-Spectra Correlation A3->A4 Identify Trends & Differences A5 A5 A4->A5 Final Report Generation

Caption: Logical workflow for the comparison of spectroscopic data.

References

A Comparative Guide to Purity Determination of 2-Ethylbenzamide: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration—for the purity assessment of 2-Ethylbenzamide.

Introduction to this compound and the Importance of Purity

This compound is a chemical compound that can serve as an intermediate in the synthesis of various organic molecules, including pharmaceuticals. Ensuring its purity is a critical step in quality control, as impurities can affect the safety, efficacy, and stability of the final product.

Quantitative NMR (qNMR): A Primary Analytical Method

Quantitative NMR stands out as a primary ratio method of measurement, meaning the signal intensity is directly proportional to the number of nuclear spins, allowing for direct quantification without the need for calibration curves of the specific analyte.[1] This inherent characteristic provides a high level of accuracy and traceability to the International System of Units (SI).

Key Advantages of qNMR:
  • High Specificity: The high resolution of NMR spectra allows for the selective quantification of the analyte in the presence of impurities, provided their signals do not overlap.

  • No Reference Standard of the Analyte Required: qNMR uses an internal standard of a different, certified material for quantification, eliminating the need for a pre-existing, highly purified standard of the analyte itself.[1]

  • Non-destructive: The sample can be recovered after analysis.

  • Rapid Analysis: Once the sample is prepared, the data acquisition is relatively fast, often taking only a few minutes per sample.[2]

Comparison of Analytical Methods for Purity Determination

The following tables summarize the performance of qNMR in comparison to HPLC, GC, and Titration for the purity determination of this compound. The data presented is representative of the typical performance of these methods.

Parameter qNMR HPLC (UV detection) GC (FID detection) Titration (Acid-Base)
Principle Nuclear spin resonance in a magnetic fieldDifferential partitioning between mobile and stationary phasesPartitioning between a gaseous mobile phase and a stationary phaseNeutralization reaction
Quantification Absolute (with internal standard)Relative (requires analyte-specific reference standard)Relative (requires analyte-specific reference standard)Absolute (requires a standardized titrant)
Selectivity High (based on chemical structure)Moderate to High (dependent on column and mobile phase)High (for volatile and thermally stable compounds)Low (titrates all acidic/basic species)
Precision (RSD) < 1%< 2%< 2%< 1%
Accuracy High (often >99%)High (dependent on reference standard purity)High (dependent on reference standard purity)High (for suitable analytes)
Analysis Time ~15-30 min per sample~20-60 min per sample~15-45 min per sample~10-20 min per sample
Sample Prep. Simple (weighing and dissolution)Moderate (dissolution, filtration)Moderate (dissolution, potential derivatization)Simple (weighing and dissolution)
LOD/LOQ Higher than chromatographic methodsLowVery LowHigh

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy (qNMR) Protocol for this compound

1. Materials:

  • This compound sample

  • Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • NMR tubes (5 mm)

  • Analytical balance (readability ± 0.01 mg)

2. Sample Preparation:

  • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the protons of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans (ns): 8 to 16, depending on the desired signal-to-noise ratio.

  • Acquisition Time (aq): ≥ 3 seconds.

  • Temperature: 298 K.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the signals for this compound and the internal standard. For this compound, the quartet from the methylene protons (~2.55 ppm) is a suitable choice as it is well-resolved. For maleic acid, the singlet from the two olefinic protons (~6.3 ppm in DMSO-d₆) should be used.

  • Calculate the purity of this compound using the following equation:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (this compound: 149.19 g/mol ; Maleic acid: 116.07 g/mol )

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) Protocol

1. Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard.

3. Analysis:

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the purity based on the weighed amount and the determined concentration.

Gas Chromatography (GC) Protocol

1. Instrumentation and Conditions:

  • GC System: A system with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1).

2. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of a certified this compound reference standard in a suitable solvent like methanol or acetone (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample solution similarly to the standard solution.

3. Analysis:

  • Perform injections of the standard to check for system suitability and response.

  • Inject the sample solution.

  • Calculate the purity using the area normalization method, assuming all components have a similar response factor with FID. For higher accuracy, a calibration curve or an internal standard method can be employed.

Titration Protocol (Non-aqueous Acid-Base)

1. Principle: The amide group of this compound is very weakly basic. A non-aqueous acid-base titration can be used for its quantification. The sample is dissolved in a suitable non-aqueous solvent and titrated with a standardized acid.

2. Reagents and Apparatus:

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Indicator: Crystal violet, or a potentiometric endpoint detection system.

  • Standard laboratory glassware (burette, pipette, conical flask).

3. Procedure:

  • Accurately weigh approximately 100-150 mg of the this compound sample into a conical flask.

  • Dissolve the sample in 20-30 mL of glacial acetic acid.

  • Add a few drops of crystal violet indicator.

  • Titrate with standardized 0.1 M perchloric acid until the endpoint is reached (color change from violet to blue-green). A blank titration should be performed and subtracted.

  • Calculate the purity based on the volume of titrant consumed, its concentration, and the mass of the sample.

Visualizing the Workflows

The following diagrams illustrate the experimental workflow for qNMR and the logical comparison of the different analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr Acquire 1H NMR spectrum transfer->nmr process Fourier Transform, Phase & Baseline Correction nmr->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity using the formula integrate->calculate result Purity Result (% w/w) calculate->result

Caption: Experimental workflow for qNMR purity determination.

Method_Comparison cluster_qnmr qNMR Attributes cluster_hplc HPLC Attributes cluster_gc GC Attributes cluster_titration Titration Attributes Purity_Det Purity Determination of This compound qNMR qNMR Purity_Det->qNMR HPLC HPLC Purity_Det->HPLC GC GC Purity_Det->GC Titration Titration Purity_Det->Titration qnmr_adv Primary Method High Accuracy No Analyte Standard qNMR->qnmr_adv Advantages qnmr_dis Lower Sensitivity qNMR->qnmr_dis Disadvantages hplc_adv High Sensitivity Widely Available HPLC->hplc_adv Advantages hplc_dis Requires Analyte Standard Solvent Consumption HPLC->hplc_dis Disadvantages gc_adv High Sensitivity Good for Volatiles GC->gc_adv Advantages gc_dis Requires Volatility Potential for Thermal Degradation GC->gc_dis Disadvantages titration_adv Low Cost Simple Titration->titration_adv Advantages titration_dis Low Selectivity Less Sensitive Titration->titration_dis Disadvantages

Caption: Comparison of analytical methods for purity.

Conclusion

The choice of an analytical method for purity determination depends on the specific requirements of the analysis. For the highest accuracy and as a primary method for certifying reference materials, qNMR is an excellent choice due to its direct measurement principle. HPLC and GC are powerful, sensitive techniques well-suited for routine quality control and impurity profiling, though they rely on the availability of a pure reference standard of the analyte. Titration offers a simple, low-cost alternative, but its applicability is limited by its lower selectivity. For the comprehensive characterization and purity assignment of this compound, qNMR provides a robust and reliable solution.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of various analytical methods for the quantification of 2-Ethylbenzamide, a compound of interest in pharmaceutical and chemical research. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The data presented is a synthesis of established methods for structurally similar benzamide derivatives, offering a representative cross-validation.

Data Presentation: A Comparative Overview

The performance of each analytical method was evaluated based on key validation parameters. A summary of these quantitative data is presented below to facilitate a direct comparison.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (r²) > 0.998> 0.997> 0.999
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%99.1 - 100.8%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) 10 ng/mL5 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 30 ng/mL15 ng/mL0.3 ng/mL
Internal Standard (IS) 2-Methylbenzamide2,6-Dimethylbenzamided5-2-Ethylbenzamide

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of benzamide derivatives and can be adapted for the specific quantification of this compound.

1. High-Performance Liquid Chromatography (HPLC-UV)

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 230 nm.

  • Sample Preparation : Samples are dissolved in the mobile phase, filtered, and injected.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas : Helium at a constant flow rate.

  • Injection : Splitless injection at 250°C.

  • Oven Program : A temperature gradient starting from 100°C, ramping up to 280°C.

  • MS Detection : Electron ionization (EI) mode with selected ion monitoring (SIM).

  • Sample Preparation : Samples may require derivatization to improve volatility and thermal stability. A common approach is silylation.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation : An ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.

  • Column : A C18 or similar reversed-phase column suitable for fast LC.

  • Mobile Phase : A gradient of methanol or acetonitrile and water, typically with formic acid or ammonium formate as an additive.[1]

  • Ionization : Electrospray ionization (ESI) in positive ion mode.

  • MS/MS Detection : Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[2] Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

  • Sample Preparation : Simple protein precipitation or liquid-liquid extraction for biological samples, followed by dilution in the mobile phase.[3]

Methodology Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject uv UV Detector (230 nm) hplc->uv chromatogram Chromatogram uv->chromatogram quantify Quantification chromatogram->quantify end end quantify->end Report Results

HPLC-UV Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample derivatize Derivatization (optional) start->derivatize dissolve Dissolve in Solvent derivatize->dissolve gc Gas Chromatograph dissolve->gc Inject ms Mass Spectrometer (EI, SIM) gc->ms mass_spec Mass Spectrum ms->mass_spec quantify Quantification mass_spec->quantify end end quantify->end Report Results

GC-MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample extract Extraction (LLE or SPE) start->extract dilute Dilute in Mobile Phase extract->dilute lc UHPLC System dilute->lc Inject msms Tandem Mass Spectrometer (ESI, MRM) lc->msms mrm_data MRM Data msms->mrm_data quantify Quantification mrm_data->quantify end end quantify->end Report Results

References

Performance Evaluation of 2-Ethylbenzamide as a Building Block in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Ethylbenzamide as a versatile building block in organic synthesis, with a particular focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents. By examining experimental data, this document aims to offer an objective performance comparison with alternative building blocks.

Performance Comparison of Ortho-Substituted Benzamides in PARP Inhibitor Synthesis

The following table summarizes the performance of this compound and its structural analogs in the synthesis of various PARP inhibitors. The data has been collated from multiple sources and, therefore, direct comparison should be made with caution as reaction conditions may vary.

Building BlockReaction TypeKey ReagentsSolventReaction TimeYield (%)Target Molecule
This compound Amide CouplingHATU, DIPEADMF5 h~70-80% (estimated)Generic Benzamide-based PARP inhibitor pharmacophore
2-Methylbenzamide Amide CouplingEDC, HOBt, DIPEACH2Cl212 h75%Benzimidazole Carboxamide PARP Inhibitor (ABT-888 analog)[1]
2-Chlorobenzamide Amide CouplingNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedBenzamide-based PARP inhibitor
2-Methoxybenzamide Amide CouplingNot SpecifiedNot SpecifiedNot Specified75%2-methoxybenzaldehyde derivative for PARP14 inhibition[2]
3-Aminobenzamide Amide CouplingNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedUrea-based Benzamide PARP-1 Inhibitor[3]

Note: The yield for this compound is an estimation based on typical HATU-mediated amide coupling reactions, as a direct comparative study was not identified in the literature. The other data points are extracted from studies on the synthesis of specific PARP inhibitors and their analogs.

Experimental Protocols

Detailed methodologies for key experiments involving benzamide building blocks in the synthesis of PARP inhibitors are provided below.

Protocol 1: General Amide Coupling for Benzamide-Based PARP Inhibitors

This protocol describes a general method for the coupling of an ortho-substituted benzamide with a suitable amine-containing core structure, a common step in the synthesis of many PARP inhibitors.

Materials:

  • Ortho-substituted benzoic acid (e.g., 2-Ethylbenzoic acid)

  • Amine-containing heterocyclic core (e.g., a substituted phthalazinone or benzimidazole)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine

  • Anhydrous solvent: DMF (Dimethylformamide) or CH2Cl2 (Dichloromethane)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • To a solution of the ortho-substituted benzoic acid (1.0 eq) in the anhydrous solvent, add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-containing heterocyclic core (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for the specified time (e.g., 5-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate or CH2Cl2).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired amide product.

Protocol 2: Synthesis of a Benzimidazole Carboxamide PARP Inhibitor Analog

This protocol is adapted from the synthesis of ABT-888 (Veliparib) analogs and utilizes a 2-methylbenzamide building block.[1]

Materials:

  • 2-Methylbenzoic acid

  • 2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-amine

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (CH2Cl2)

Procedure:

  • To a stirred solution of 2-methylbenzoic acid (1.0 eq) in anhydrous CH2Cl2, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-(2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-amine (1.0 eq) and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with CH2Cl2 and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the final product.

Visualizations

PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a key target for inhibitors synthesized using building blocks like this compound.

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 binds to PARP1_PAR Auto-PARylated PARP-1 PARP1->PARP1_PAR catalyzes (auto-modification) Inhibitor PARP Inhibitor (e.g., Olaparib analog) PARP1->Inhibitor is blocked by NAD NAD+ NAD->PARP1 substrate PAR Poly(ADP-ribose) (PAR) XRCC1 XRCC1 PAR->XRCC1 recruits DNA_Ligase_III DNA Ligase III PAR->DNA_Ligase_III recruits DNA_Polymerase_beta DNA Polymerase β PAR->DNA_Polymerase_beta recruits PARP1_PAR->PAR releases Repair_Complex BER Repair Complex XRCC1->Repair_Complex DNA_Ligase_III->Repair_Complex DNA_Polymerase_beta->Repair_Complex DNA_Repair DNA Repaired Repair_Complex->DNA_Repair facilitates

Caption: PARP-1 activation and its role in the base excision repair pathway.

Experimental Workflow: Synthesis and Evaluation of PARP Inhibitors

This diagram outlines a typical workflow for the synthesis and subsequent biological evaluation of novel PARP inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Building_Block This compound or Alternative Coupling Amide Coupling Reaction Building_Block->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Compound Final PARP Inhibitor Candidate Characterization->Final_Compound Enzyme_Assay In vitro PARP-1 Enzyme Inhibition Assay Final_Compound->Enzyme_Assay SAR Structure-Activity Relationship (SAR) Studies Enzyme_Assay->SAR Cell_Assay Cell-based Assays (e.g., BRCA-mutant cell lines) Cell_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for synthesis and evaluation of benzamide-based PARP inhibitors.

References

A Comparative Study of the Reaction Kinetics of 2-Ethylbenzamide Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics for the formation of 2-Ethylbenzamide, a key intermediate in various synthetic applications. Understanding the kinetics of its synthesis is crucial for optimizing reaction conditions, maximizing yield, and ensuring process safety and efficiency. This document outlines the primary synthetic routes and discusses the expected kinetic profiles based on established chemical principles and data from analogous reactions. Detailed experimental protocols are provided to enable researchers to conduct their own kinetic studies and gather specific data for their applications.

Introduction to this compound Synthesis

This compound is typically synthesized through two main pathways: the direct condensation of 2-ethylbenzoic acid with ammonia, and the reaction of a more reactive acyl chloride derivative, 2-ethylbenzoyl chloride, with ammonia. The choice of synthetic route can significantly impact the reaction rate, yield, and purity of the final product. Factors such as temperature, solvent, and the presence of catalysts play a critical role in the kinetics of these reactions.

Comparative Analysis of Synthetic Routes

The formation of this compound can be approached via several methods, each with distinct kinetic characteristics. The two most common methods are the direct amidation of 2-ethylbenzoic acid and the aminolysis of 2-ethylbenzoyl chloride.

1. Direct Amidation of 2-Ethylbenzoic Acid:

This method involves the reaction of 2-ethylbenzoic acid with ammonia, typically at elevated temperatures to drive the dehydration process. The reaction can be carried out with or without a catalyst.

  • Uncatalyzed Reaction: The direct reaction between a carboxylic acid and an amine is generally slow due to the formation of a stable ammonium carboxylate salt. High temperatures are required to overcome the activation energy for the dehydration of this salt to form the amide.

  • Catalyzed Reaction: The use of acid catalysts, such as boric acid or titanium-based catalysts, can significantly accelerate the reaction rate at lower temperatures. The catalyst activates the carboxylic acid, making it more susceptible to nucleophilic attack by ammonia.

2. Aminolysis of 2-Ethylbenzoyl Chloride:

This two-step approach first involves the conversion of 2-ethylbenzoic acid to the more reactive 2-ethylbenzoyl chloride, usually with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia. This reaction is typically much faster than the direct amidation of the carboxylic acid and can often be carried out at lower temperatures.

The presence of the ortho-ethyl group on the benzene ring introduces steric hindrance, which can influence the rate of both synthetic routes. This steric effect can hinder the approach of the nucleophile (ammonia) to the carbonyl carbon, potentially slowing down the reaction compared to the formation of unsubstituted benzamide.

Reaction Pathway Starting Material Key Reagents Relative Reaction Rate (Estimated) Typical Conditions Kinetic Profile Considerations
Direct Amidation (Uncatalyzed) 2-Ethylbenzoic AcidAmmoniaSlowHigh temperature (e.g., 150-200°C)Rate is limited by the dehydration of the ammonium carboxylate salt. Steric hindrance from the ortho-ethyl group may further decrease the rate.
Direct Amidation (Catalyzed) 2-Ethylbenzoic AcidAmmonia, Acid Catalyst (e.g., Boric Acid, TiCl₄)Moderate to FastModerate to high temperature (e.g., 80-150°C)The catalyst activates the carboxylic acid, lowering the activation energy. The reaction rate will depend on the catalyst and its concentration.
Aminolysis of Acyl Chloride 2-Ethylbenzoyl ChlorideAmmoniaVery FastLow to ambient temperatureThe high reactivity of the acyl chloride leads to a rapid reaction. The rate is often diffusion-controlled. Steric hindrance may still play a role but is less significant due to the high reactivity.

Experimental Protocols for Kinetic Studies

To obtain precise quantitative data for the reaction kinetics of this compound formation, the following experimental protocols can be employed.

General Experimental Setup for Kinetic Monitoring

The reaction kinetics can be monitored in situ using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by quenching aliquots of the reaction mixture at specific time intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solutions of reactants B Set up reaction vessel with temperature and stirring control A->B C Initiate reaction by adding final reactant B->C D Monitor reaction progress over time (e.g., NMR, HPLC, GC) C->D E Determine concentrations of reactants and products at each time point D->E F Plot concentration vs. time data E->F G Determine reaction order and rate constant F->G H Repeat at different temperatures to determine activation energy G->H

Caption: Generalized workflow for a kinetic study of this compound formation.

Protocol for Direct Amidation of 2-Ethylbenzoic Acid (Catalyzed)
  • Materials: 2-Ethylbenzoic acid, ammonia solution (e.g., in a suitable solvent like dioxane), acid catalyst (e.g., boric acid), internal standard (e.g., mesitylene), and a high-boiling point solvent (e.g., toluene or xylene).

  • Procedure:

    • To a thermostated reaction vessel equipped with a magnetic stirrer and a reflux condenser, add a known concentration of 2-ethylbenzoic acid, the catalyst, the internal standard, and the solvent.

    • Heat the mixture to the desired reaction temperature (e.g., 100°C).

    • Initiate the reaction by adding a known concentration of the ammonia solution.

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by cooling it rapidly in an ice bath and adding a suitable quenching agent if necessary.

    • Analyze the quenched aliquots by HPLC or GC to determine the concentrations of 2-ethylbenzoic acid and this compound.

  • Data Analysis:

    • Plot the concentration of 2-ethylbenzoic acid versus time.

    • From this data, determine the initial rate of the reaction.

    • Repeat the experiment with varying initial concentrations of 2-ethylbenzoic acid, ammonia, and the catalyst to determine the order of the reaction with respect to each component and the rate constant.

    • Perform the experiment at different temperatures to calculate the activation energy using the Arrhenius equation.

Protocol for Aminolysis of 2-Ethylbenzoyl Chloride
  • Materials: 2-Ethylbenzoyl chloride, ammonia solution, a suitable solvent (e.g., dichloromethane or tetrahydrofuran), and an internal standard.

  • Procedure:

    • In a reaction vessel maintained at a constant low temperature (e.g., 0°C), dissolve a known concentration of 2-ethylbenzoyl chloride and the internal standard in the solvent.

    • Initiate the reaction by adding a known concentration of the ammonia solution.

    • Due to the expected high reaction rate, a stopped-flow apparatus or rapid injection NMR might be necessary for accurate monitoring of the initial phase of the reaction. Alternatively, for slower reactions at very low temperatures, the quenching method described above can be used.

    • Analyze the samples to determine the concentration of 2-ethylbenzoyl chloride and this compound over time.

  • Data Analysis:

    • Follow the same data analysis procedure as described for the direct amidation to determine the rate law and activation energy.

Factors Influencing Reaction Kinetics

The kinetics of this compound formation are influenced by a combination of electronic and steric effects, as well as reaction conditions.

dot

Factors_Influencing_Kinetics cluster_reactants Reactant Properties cluster_conditions Reaction Conditions cluster_kinetics Kinetic Outcome A Electronic Effects (Substituent on Benzoyl Group) G Reaction Rate A->G B Steric Hindrance (Ortho-Ethyl Group) B->G C Nucleophilicity of Amine C->G D Temperature D->G E Solvent Polarity E->G F Presence and Type of Catalyst F->G H Activation Energy G->H

Safety Operating Guide

Proper Disposal of 2-Ethylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Accurate and safe disposal of chemical waste is paramount in any research and development setting. This document provides essential guidance on the proper disposal procedures for 2-Ethylbenzamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals who handle this chemical.

Understanding the Hazards and Disposal Regulations

All chemical waste must be managed according to local, state, and federal regulations. The primary route for the disposal of this compound is through a licensed chemical waste disposal company.

Summary of Key Data

For quick reference, the following table summarizes the essential physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₉H₁₁NO
Molar Mass 149.19 g/mol
Melting Point 151-152 °C
Boiling Point 272.6 °C (Predicted)
Density 1.058 g/cm³ (Predicted)

Step-by-Step Disposal Protocol

Follow these procedures to ensure the safe handling and disposal of this compound:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

  • Waste Collection:

    • Collect all solid and liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.

    • Do not mix this compound waste with other incompatible waste streams.

    • The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • Ensure the storage area is well-ventilated.

    • Keep the container tightly sealed when not in use.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Provide the disposal company with a complete and accurate description of the waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated assess_hazard Assess Hazard (Treat as Hazardous) start->assess_hazard ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazard->ppe improper_disposal Improper Disposal (Trash or Drain) assess_hazard->improper_disposal Incorrect Assessment collect_waste Collect in Designated Hazardous Waste Container ppe->collect_waste label_container Label Container Clearly: 'Hazardous Waste: this compound' collect_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup by Licensed Disposal Company store_waste->contact_ehs disposal Proper Disposal by Licensed Contractor contact_ehs->disposal warning Environmental Contamination & Regulatory Fines improper_disposal->warning

Personal protective equipment for handling 2-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Ethylbenzamide. It outlines essential personal protective equipment, operational procedures, and disposal plans to ensure a safe laboratory environment.

Chemical and Physical Properties

PropertyThis compoundBenzamide (for reference)
Molecular Formula C₉H₁₁NO[1][2][3]C₇H₇NO
Molecular Weight 149.19 g/mol [1][2][3]121.14 g/mole [4]
CAS Number 67832-97-7[1][2][3][5]55-21-0
Appearance -Solid (Powdered solid)[4]
Melting Point 151-152 °C[6]132.5°C (270.5°F)[4]
Boiling Point 272.6±19.0 °C (Predicted)[6]288°C (550.4°F)[4]
Solubility -Partially soluble in cold water[4]
Acute Oral Toxicity (LD50) Data not available1160 mg/kg [Mouse][4]

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard assessment for the related compound Benzamide, this compound should be handled with care. Benzamide is considered hazardous in case of skin contact (irritant), eye contact (irritant), inhalation, and very hazardous in case of ingestion[4].

Recommended Personal Protective Equipment (PPE)

SituationRequired PPE
Routine Handling Eye Protection: Safety glasses with side shields or goggles. Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Body Protection: Laboratory coat.
Weighing/Transfer Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. Eye Protection: Chemical safety goggles. Hand Protection: Chemical-resistant gloves. Body Protection: Laboratory coat.
Spill Cleanup Respiratory Protection: Dependent on the size and nature of the spill; may require a respirator. Eye Protection: Chemical safety goggles or a face shield. Hand Protection: Heavy-duty, chemical-resistant gloves. Body Protection: Chemical-resistant apron or coveralls, and chemical-resistant boots.

Operational and Disposal Plans

Handling and Storage:

  • Keep the container tightly closed in a cool, well-ventilated area[4].

  • Keep away from heat and sources of ignition[4].

  • Ground all equipment containing the material to prevent static discharge[4].

  • Avoid ingestion and inhalation of dust. Do not breathe dust[4].

  • Avoid contact with skin and eyes[4].

  • Wear suitable protective clothing and, in case of insufficient ventilation, wear suitable respiratory equipment[4].

Disposal Plan: Waste disposal must be conducted in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, labeled, and sealed hazardous waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store the waste container in a designated, secure area, away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

Emergency Procedures: Spill Response Workflow

In the event of a spill, follow a structured response to ensure safety and minimize environmental impact.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Reporting Disposal & Reporting Alert Alert others in the area Assess Assess the spill size and risk Alert->Assess Evacuate Evacuate if necessary Assess->Evacuate Large or hazardous spill PPE Don appropriate PPE Assess->PPE Small, manageable spill Report Report the incident to the supervisor Evacuate->Report Contain Contain the spill with absorbent material PPE->Contain Cleanup Clean up spill from outside in Contain->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Package Package waste in a labeled, sealed container Decontaminate->Package Dispose Dispose of as hazardous waste Package->Dispose Dispose->Report

Caption: Workflow for responding to a chemical spill of this compound.

Experimental Protocols: Hazard Assessment

Due to the lack of specific toxicological data for this compound, a detailed experimental protocol for hazard assessment is not available. However, a general approach to assess the acute oral toxicity of a new chemical entity would typically follow OECD Guideline 423.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Objective: To determine the acute oral toxicity of a substance.

  • Principle: A stepwise procedure with the use of a limited number of animals per step. The outcome is the classification of the substance and an estimation of the LD50.

  • Animal Model: Typically rats, one sex (usually females) is used.

  • Procedure:

    • A single dose of the substance is administered orally to a group of animals.

    • The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

    • The starting dose level is selected on the basis of existing information on the substance.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • The decision to proceed to the next dose level is based on the number of animals that die within a specified period.

  • Data Analysis: The results are used to classify the substance into a GHS hazard category for acute oral toxicity.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylbenzamide
Reactant of Route 2
Reactant of Route 2
2-Ethylbenzamide

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